NH-bis(PEG2-C2-acid)
Description
BenchChem offers high-quality NH-bis(PEG2-C2-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(PEG2-C2-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO8/c16-13(17)1-5-20-9-11-22-7-3-15-4-8-23-12-10-21-6-2-14(18)19/h15H,1-12H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTYGFBPZUBUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: NH-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of NH-bis(PEG2-C2-acid), a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
NH-bis(PEG2-C2-acid), systematically named 4,7,13,16-tetraoxa-10-azanonadecanedioic acid, is a hydrophilic, polyethylene glycol (PEG)-based linker. Its structure features a central secondary amine with two identical polyethylene glycol chains, each terminated by a carboxylic acid. This symmetrical design allows for the conjugation of two different molecules, making it an essential tool in bioconjugation and drug development.[1][2]
The key physicochemical properties of NH-bis(PEG2-C2-acid) are summarized in the table below.
| Property | Value | Source(s) |
| Systematic Name | 4,7,13,16-tetraoxa-10-azanonadecanedioic acid | [2][3][4] |
| Synonyms | NH-bis(PEG-2-C2-acid), NHbis(PEG2C2acid) | |
| CAS Number | 1919044-99-7 | |
| Molecular Formula | C14H27NO8 | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | Solid powder | |
| Purity | ≥95-98% | |
| Solubility | Soluble in DMSO. PEG diacids are generally soluble in water and other organic solvents like DMF. | |
| pKa | Estimated to be in the range of 4-5 for the carboxylic acid groups, typical for such functionalities. | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Role in PROTAC Drug Development
The primary application of NH-bis(PEG2-C2-acid) is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker's role is critical to the efficacy of the PROTAC. The chemical properties of the PEG linker, such as its length, flexibility, and hydrophilicity, influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. The hydrophilic nature of the PEG chain in NH-bis(PEG2-C2-acid) can enhance the solubility and cell permeability of the resulting PROTAC molecule.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Experimental Protocols
General Protocol for Amide Bond Formation using NH-bis(PEG2-C2-acid)
This protocol describes the steps to conjugate an amine-containing molecule (Molecule-NH2) to both ends of the NH-bis(PEG2-C2-acid) linker.
Materials:
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NH-bis(PEG2-C2-acid)
-
Molecule-NH2 (e.g., a ligand for a target protein or E3 ligase with a primary amine)
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N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
-
Reaction vessel
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Stirring apparatus
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Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid Groups: a. Dissolve NH-bis(PEG2-C2-acid) in anhydrous DMF or DMSO. b. Add 2.2 equivalents of NHS (or HOBt) and 2.2 equivalents of DCC (or HATU) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups, forming an NHS ester intermediate.
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Conjugation Reaction: a. In a separate vessel, dissolve Molecule-NH2 in anhydrous DMF or DMSO. b. Add the solution of Molecule-NH2 to the activated NH-bis(PEG2-C2-acid) solution. A slight excess (e.g., 2.5 equivalents) of Molecule-NH2 may be used to ensure complete conjugation. c. Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). b. Once the reaction is complete, purify the resulting conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
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Characterization: a. Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry and NMR spectroscopy.
The following diagram outlines a general workflow for the synthesis and characterization of a PROTAC using a PEG-diacid linker like NH-bis(PEG2-C2-acid).
References
In-Depth Technical Guide: NH-bis(PEG2-C2-acid) for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis applications, and relevant biological pathways associated with NH-bis(PEG2-C2-acid), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
NH-bis(PEG2-C2-acid) is a bifunctional, PEG-based linker commonly employed in the synthesis of heterobifunctional PROTAC molecules. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 337.37 g/mol | [1][2][3] |
| Chemical Formula | C₁₄H₂₇NO₈ | |
| Chemical Name | 4,7,13,16-tetraoxa-10-azanonadecanedioic acid | |
| Appearance | Solid | |
| Purity | Typically ≥98% |
Role in PROTAC Synthesis
NH-bis(PEG2-C2-acid) serves as a hydrophilic linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The polyethylene glycol (PEG) units enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal carboxylic acid groups provide reactive handles for conjugation, typically through the formation of stable amide bonds with amine-functionalized ligands.
Experimental Protocols
The following is a generalized, step-by-step protocol for the synthesis of an amide-linked PROTAC using a bifunctional carboxylic acid PEG linker such as NH-bis(PEG2-C2-acid). This protocol is based on standard peptide coupling methodologies.
Protocol: Synthesis of an Amide-Linked PROTAC
This procedure outlines the sequential amide coupling of a target protein ligand and an E3 ligase ligand to the NH-bis(PEG2-C2-acid) linker.
Step 1: First Amide Coupling
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Reagents and Materials:
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NH-bis(PEG2-C2-acid) (1.0 eq)
-
Amine-functionalized Ligand 1 (e.g., warhead or E3 ligase ligand with a primary or secondary amine) (1.1 eq)
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Peptide coupling reagent (e.g., HATU) (1.2 eq)
-
Organic base (e.g., DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., DMF)
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Nitrogen atmosphere
-
Standard organic synthesis glassware
-
-
Procedure: a. Under a nitrogen atmosphere, dissolve the NH-bis(PEG2-C2-acid) in anhydrous DMF. b. Add the peptide coupling reagent (HATU) and the organic base (DIPEA) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid group. c. Add the amine-functionalized Ligand 1 to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress using LC-MS. f. Upon completion, work up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate) and washing with aqueous solutions such as 5% LiCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the resulting mono-conjugated product by flash column chromatography.
Step 2: Second Amide Coupling
-
Reagents and Materials:
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Purified mono-conjugated product from Step 1 (1.0 eq)
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Amine-functionalized Ligand 2 (the corresponding warhead or E3 ligase ligand) (1.1 eq)
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Peptide coupling reagent (e.g., HATU) (1.2 eq)
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Organic base (e.g., DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., DMF)
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Nitrogen atmosphere
-
-
Procedure: a. Follow the same procedure as outlined in Step 1, using the mono-conjugated product as the starting carboxylic acid-containing component and the second amine-functionalized ligand. b. After the reaction is complete and has been worked up, purify the final PROTAC molecule using preparative HPLC to achieve high purity.
Relevant Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway for targeted protein degradation.
PROTAC Development Workflow
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.
Caption: A typical workflow for the discovery and development of PROTAC-based therapeutics.
References
An In-depth Technical Guide to NH-bis(PEG2-C2-acid): A Trifunctional Linker for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview based on the deduced structure and applications of analogous chemical entities. Direct experimental data for "NH-bis(PEG2-C2-acid)" is limited in publicly available literature, and thus some information is presented through representative examples.
Introduction: Understanding NH-bis(PEG2-C2-acid)
NH-bis(PEG2-C2-acid) is a specialized, trifunctional polyethylene glycol (PEG)-based linker.[1][2][3][4] Its chemical structure, as inferred from its nomenclature and confirmed by supplier data, consists of a central secondary amine core from which two identical hydrophilic arms extend. Each arm comprises a diethylene glycol (PEG2) spacer terminated by a propanoic acid (C2-acid) functional group.[1] This Y-shaped or "branched" architecture provides a unique platform for creating complex molecular conjugates.
The key structural features are:
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A Central Secondary Amine (NH): This group serves as a reactive handle, often utilized after the terminal acids have been conjugated, or it can be used for direct attachment to a substrate.
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Two Terminal Carboxylic Acids (-COOH): These groups can be readily activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.
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Two PEG2 Spacers: The hydrophilic diethylene glycol units enhance aqueous solubility, reduce aggregation, and provide spatial separation between conjugated molecules, which is critical for maintaining their biological activity.
This molecule is primarily designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as the central linker connecting a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.
Core Physicochemical Properties
The properties of NH-bis(PEG2-C2-acid) make it well-suited for applications in biological systems. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 1919044-99-7 | |
| Molecular Formula | C14H27NO8 | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Chemical Name | 4,7,13,16-tetraoxa-10-azanonadecanedioic acid | |
| Solubility | Soluble in water, DMF, DMSO | (Analogous Compound) |
| Storage Conditions | -20°C, dry and dark conditions |
Core Application: PROTAC Synthesis
The primary and most significant application of NH-bis(PEG2-C2-acid) is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker's role in a PROTAC is not merely to connect the two ligands but is a critical determinant of the final molecule's efficacy. The length, rigidity, and chemical composition of the linker dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.
The trifunctional nature of NH-bis(PEG2-C2-acid) allows for a convergent synthesis strategy. The two carboxylic acid ends can be coupled to two different molecules (e.g., a POI ligand and an E3 ligase ligand), or one acid can be coupled to a ligand while the other is used to attach a solubility-enhancing moiety or imaging agent.
Experimental Protocols
The following are generalized protocols for the use of NH-bis(PEG2-C2-acid) in bioconjugation. Specific reaction conditions (e.g., stoichiometry, temperature, time) must be optimized for each unique application.
This protocol describes the activation of the terminal carboxylic acid groups to form amine-reactive N-hydroxysuccinimide (NHS) esters.
Materials:
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NH-bis(PEG2-C2-acid)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or MES Buffer, pH 6.0
Procedure:
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Dissolution: Dissolve NH-bis(PEG2-C2-acid) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
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Activation:
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Add 1.5 equivalents of EDC to the dissolved linker solution.
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Add 1.2 equivalents of NHS to the solution.
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Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.
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-
Conjugation:
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Immediately add the activated linker solution to the amine-containing molecule, which is dissolved in the appropriate reaction buffer. A typical molar ratio is 10-20 fold molar excess of the activated linker to the amine.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
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-
Quenching: Quench the reaction by adding a low molecular weight primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
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Purification: Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted linker and byproducts.
Other Potential Applications
While its primary use is in PROTACs, the unique structure of NH-bis(PEG2-C2-acid) lends itself to other advanced applications in drug delivery and bioconjugation.
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Antibody-Drug Conjugates (ADCs): The linker could potentially be used to attach two drug molecules to a single site on an antibody, or one drug and one imaging agent, thereby creating multifunctional ADCs. The PEG spacers are known to improve the pharmacokinetics and solubility of ADCs.
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Nanoparticle Functionalization: The linker can be used to functionalize the surface of nanoparticles. The central amine could be attached to the nanoparticle surface, leaving the two carboxylic acid arms available for conjugation to targeting ligands, drugs, or other functional molecules.
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Peptide-Drug Conjugates (PDCs): Similar to ADCs, this linker can connect peptides to therapeutic payloads. The PEG component enhances the stability and in vivo half-life of the peptide conjugate.
Conclusion
NH-bis(PEG2-C2-acid) is a modern, versatile trifunctional linker specifically designed to meet the complex challenges of advanced therapeutic modalities like PROTACs. Its branched structure, combined with the beneficial properties of its PEG spacers, provides researchers with a powerful tool for creating precisely engineered biomolecules. While its main application is in targeted protein degradation, its utility extends to other areas of drug delivery and bioconjugation, making it a valuable component in the drug development toolkit.
References
In-Depth Technical Guide: NH-bis(PEG2-C2-acid) as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide focuses on the application of NH-bis(PEG2-C2-acid) , a bifunctional polyethylene glycol (PEG)-based linker, in the design and synthesis of PROTACs. Due to a lack of extensive published data specifically on NH-bis(PEG2-C2-acid), this guide will utilize data and protocols from studies on PROTACs employing structurally similar di-acid PEG linkers as representative examples to illustrate the principles and methodologies involved.
Introduction to NH-bis(PEG2-C2-acid) in PROTAC Design
NH-bis(PEG2-C2-acid) is a hydrophilic, flexible linker designed for the covalent attachment of two different molecular entities, making it well-suited for PROTAC synthesis. Its structure consists of a central secondary amine flanked by two polyethylene glycol (PEG2) chains, each terminating in a carboxylic acid.
Chemical Structure and Properties:
| Property | Value |
| Chemical Name | 4,7,13,16-tetraoxa-10-azanonadecanedioic acid[1] |
| CAS Number | 1919044-99-7[1] |
| Molecular Formula | C14H27NO8[1] |
| Molecular Weight | 337.37 g/mol [1] |
| Appearance | Solid Powder[1] |
| Purity | ≥98% |
| Solubility | Soluble in aqueous media, DMF, DMSO |
The key features of NH-bis(PEG2-C2-acid) that are advantageous for PROTAC development include:
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Hydrophilicity: The PEG component enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall bioavailability.
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Flexibility: The flexible nature of the PEG chains allows for the optimal orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.
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Bifunctionality: The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing warheads (target protein ligands) and E3 ligase ligands through stable amide bond formation.
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Tunable Length: While this guide focuses on the PEG2 variant, the general principles apply to a range of PEG linker lengths, which can be systematically varied to optimize degradation efficiency.
The PROTAC Mechanism of Action: A Logical Model
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The following diagram illustrates this logical workflow.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Synthesis of PROTACs Using Di-Acid PEG Linkers: An Experimental Workflow
The synthesis of a PROTAC using a di-acid PEG linker like NH-bis(PEG2-C2-acid) typically involves sequential amide bond formation. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for PROTAC synthesis.
Representative Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and evaluation of PROTACs with similar di-acid PEG linkers.
General Protocol for PROTAC Synthesis via Sequential Amide Coupling
Materials:
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Warhead with a free amine group (Warhead-NH2)
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E3 ligase ligand with a free amine group (e.g., pomalidomide derivative)
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NH-bis(PEG2-C2-acid) or similar di-acid PEG linker
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Peptide coupling reagent (e.g., HATU, HBTU)
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Organic base (e.g., DIPEA, TEA)
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Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
First Amide Coupling:
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Dissolve the di-acid PEG linker (1.0 eq) in anhydrous DMF.
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Add the coupling reagent (1.1 eq) and the organic base (3.0 eq). Stir for 15 minutes at room temperature.
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Add the amine-containing warhead (1.0 eq) to the reaction mixture.
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Stir at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, perform an aqueous workup and purify the mono-functionalized linker intermediate by flash column chromatography.
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Second Amide Coupling:
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Dissolve the purified intermediate from step 1 (1.0 eq) in anhydrous DMF.
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Add the coupling reagent (1.1 eq) and the organic base (3.0 eq). Stir for 15 minutes at room temperature.
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Add the amine-containing E3 ligase ligand (1.0 eq).
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Stir at room temperature overnight.
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Monitor the reaction by LC-MS.
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Purification:
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Purify the final PROTAC compound using preparative reverse-phase HPLC.
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Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
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Western Blot for Target Protein Degradation
Materials:
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Cancer cell line expressing the target protein (e.g., LNCaP for Androgen Receptor, MM.1S for BET proteins)
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PROTAC stock solution (in DMSO)
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Cell lysis buffer
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment:
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Seed cells in a 6-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in lysis buffer containing protease inhibitors.
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-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Block the membrane and incubate with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image the bands.
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Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
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Quantitative Data Presentation: Representative PROTAC Performance
The following tables summarize representative data for PROTACs targeting the Androgen Receptor (AR) and BET bromodomain proteins, which are common targets in cancer therapy. These PROTACs utilize PEG-based linkers analogous to NH-bis(PEG2-C2-acid).
Table 1: Degradation of Androgen Receptor (AR) in Prostate Cancer Cells
| PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| ARD-1 | PEG3 di-acid | LNCaP | 5.2 | >95 | VHL Ligand |
| ARD-2 | PEG4 di-acid | VCaP | 1.8 | >95 | VHL Ligand |
| ARV-110 | Proprietary PEG | VCaP | ~1 | >90 | CRBN Ligand |
Table 2: Degradation of BET Proteins in Hematological Malignancy Cells
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| dBET1 | PEG4 di-acid | BRD4 | MV4;11 | 8 | >95 | CRBN Ligand |
| MZ1 | PEG3 di-acid | BRD4 | HeLa | 25 | ~80 | VHL Ligand |
| ARV-825 | Proprietary PEG | BRD4 | MM.1S | <1 | >95 | CRBN Ligand |
Note: The data presented are illustrative and compiled from various sources on PROTACs with similar linkers. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum observed degradation.
Signaling Pathway Visualization: Targeting the Androgen Receptor
PROTACs targeting the Androgen Receptor (AR) are being developed for the treatment of prostate cancer. The AR signaling pathway is a key driver of this disease.
Caption: Simplified Androgen Receptor signaling pathway and the intervention point for an AR-targeting PROTAC.
Conclusion
NH-bis(PEG2-C2-acid) represents a valuable building block for the synthesis of PROTACs. Its bifunctional nature, hydrophilicity, and flexibility make it a versatile linker for connecting a wide range of warheads and E3 ligase ligands. While direct, comprehensive studies on PROTACs incorporating this specific linker are not yet widely published, the principles and methodologies illustrated in this guide using analogous di-acid PEG linkers provide a strong foundation for researchers entering this field. The continued exploration of linker chemistry, including the systematic variation of PEG length and composition, will undoubtedly lead to the development of more potent and selective protein degraders for a variety of therapeutic applications.
References
An In-depth Technical Guide on 4,7,13,16-tetraoxa-10-azanonadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,7,13,16-tetraoxa-10-azanonadecanedioic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with inferred knowledge based on analogous structures, such as bifunctional poly(ethylene glycol) (PEG) derivatives. The guide covers the core chemical structure, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and explores its potential in drug development, particularly in the realm of bioconjugation and as a linker molecule.
Core Structure and Chemical Properties
4,7,13,16-tetraoxa-10-azanonadecanedioic acid is a linear molecule featuring a backbone of repeating ethylene glycol units, a central secondary amine, and terminal carboxylic acid groups. This unique structure imparts both hydrophilic and reactive characteristics to the molecule.
Structural Diagram
Caption: Chemical structure of 4,7,13,16-tetraoxa-10-azanonadecanedioic acid.
Physicochemical Data
The following table summarizes the known quantitative data for 4,7,13,16-tetraoxa-10-azanonadecanedioic acid.
| Property | Value | Source |
| Molecular Formula | C14H27NO8 | AChemBlock[1] |
| Molecular Weight | 337.37 g/mol | AChemBlock[1] |
| CAS Number | 1919044-99-7 | AChemBlock[1] |
| SMILES | O=C(O)CCOCCOCCNCCOCCOCCC(O)=O | AChemBlock[1] |
Potential Applications in Drug Development
The bifunctional nature of 4,7,13,16-tetraoxa-10-azanonadecanedioic acid, with two carboxylic acid termini and a central amine, makes it a prime candidate for use as a chemical linker. Such linkers are crucial in modern drug delivery systems. Bifunctional PEG derivatives, which share structural similarities, are widely used for the PEGylation of various biomolecules to improve their pharmacokinetic profiles.
Potential applications include:
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Bioconjugation: The carboxylic acid groups can be activated to react with amine groups on proteins, peptides, or other therapeutic molecules. The central amine could also be functionalized, allowing for the creation of three-part conjugates.
-
Drug Delivery Systems: This molecule can serve as a flexible spacer in antibody-drug conjugates (ADCs) or in linking drugs to nanoparticles, liposomes, or other drug carriers. The polyether backbone enhances water solubility and can reduce the immunogenicity of the conjugated molecule.
-
Hydrogel Formation: Multi-arm derivatives of similar polyethers are employed in the formation of hydrogels for controlled drug release and tissue engineering applications. While this molecule is linear, it could be used to cross-link polymer chains in hydrogel formulations.
Logical Relationship in Bioconjugation
The following diagram illustrates the logical flow of utilizing this molecule as a linker in a drug delivery system.
Caption: Logical workflow for the use as a bifunctional linker.
Hypothetical Experimental Protocols
Synthesis Workflow
A plausible synthetic route could involve the reaction of a di-O-tosylated or di-O-mesylated tetraethylene glycol with a protected aminopropionic acid ester, followed by deprotection and hydrolysis.
References
The Core Principles of Hydrophilic PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, oligonucleotides, and other biomolecules is a cornerstone of modern therapeutic and diagnostic development.[1] The choice of a chemical linker to bridge these entities is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have emerged as a pivotal technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates.[2][3]
This technical guide provides a comprehensive exploration of the role and properties of hydrophilic PEG spacers in bioconjugation. We will delve into the quantitative impact of PEG spacers on bioconjugate properties, provide detailed experimental protocols for their utilization, and visualize key concepts and workflows to offer a practical framework for researchers in the field.
Core Advantages of PEG Spacer Integration
The incorporation of a PEG spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[2][4]
-
Enhanced Hydrophilicity and Solubility: A primary benefit of PEG spacers is their ability to increase the hydrophilicity of the bioconjugate. Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG spacer helps to mitigate this by creating a hydration shell around the hydrophobic molecule, thereby improving its solubility and stability in aqueous environments.
-
Reduced Immunogenicity: PEGylation can shield immunogenic epitopes on the protein or drug from recognition by the immune system. The flexible and hydrophilic PEG chain can mask these sites, decreasing the likelihood of an adverse immune response. However, it is important to note that anti-PEG antibodies can be pre-existing in a significant portion of the population, which can sometimes lead to an immune response against the PEG moiety itself.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. Even short PEG spacers can contribute to improved pharmacokinetic profiles.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of discrete PEG spacers provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROteolysis TArgeting Chimeras (PROTACs), where the linker must orient the target protein and an E3 ligase optimally for ternary complex formation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
Quantitative Impact of PEG Spacers
The decision to incorporate a PEG spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters.
| Property | Effect of Increasing PEG Spacer Length | Reference |
| Solubility | Increases | |
| Immunogenicity | Generally Decreases (but can be complex) | |
| Circulation Half-Life | Increases | |
| Renal Clearance | Decreases | |
| Receptor Binding Affinity | Can be modulated; may decrease with very long spacers |
Table 1: Impact of PEG Spacer Length on ADC Hydrophobicity
| ADC Construct | PEG Spacer Length | HIC Retention Time (min) |
| ADC-1 | No PEG | 15.2 |
| ADC-2 | PEG4 | 12.8 |
| ADC-3 | PEG8 | 10.5 |
| ADC-4 | PEG12 | 9.1 |
| This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. |
Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate | PEG Spacer Length (n) | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | 2 | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | 3 | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | 4 | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | 6 | 5.8 ± 0.3 |
| A study by van Dongen et al. investigated the impact of mini-PEG spacer length on the properties of a 68Ga-labeled bombesin antagonist analog. The findings demonstrate how spacer length can modulate receptor binding affinity. |
Experimental Protocols
The successful implementation of a PEG spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.
Protocol 1: Conjugation of an NHS-PEG-Ester to Primary Amines
This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG-payload) to a protein, such as an antibody.
Materials:
-
Antibody or protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-payload reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
NHS-PEG-Ester Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution of the NHS-PEG-payload in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG-payload to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of labeling and purity.
Protocol 2: Conjugation of a Maleimide-PEG-Linker to Sulfhydryl Groups
This protocol describes the conjugation of a thiol-reactive PEG linker to a protein with available cysteine residues.
Materials:
-
Protein with free sulfhydryl groups in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Maleimide-PEG-payload reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine or L-cysteine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column, exchanging the protein into a reaction buffer (e.g., PBS, pH 6.5-7.5, containing 1 mM EDTA).
-
Maleimide-PEG-Linker Stock Solution Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG-payload in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG-payload to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine or L-cysteine relative to the maleimide reagent and incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.
-
Characterization: Characterize the final conjugate for purity and degree of conjugation using methods like Ellman's assay (to quantify free thiols), SDS-PAGE, HIC-HPLC, and mass spectrometry.
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Core advantages of incorporating a PEG spacer in bioconjugation.
Caption: Workflow for ADC synthesis with an NHS-Ester-PEG linker.
Caption: Role of a PEG spacer in a PROTAC's mechanism of action.
Conclusion
Hydrophilic PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile means to enhance the properties of therapeutic and diagnostic molecules. Their ability to improve solubility, modulate pharmacokinetics, and reduce immunogenicity has led to their widespread adoption in the development of advanced bioconjugates, including ADCs and PROTACs. A thorough understanding of their properties, coupled with robust experimental protocols and analytical characterization, is essential for the successful design and implementation of next-generation biotherapeutics. This guide provides a foundational resource for researchers to leverage the full potential of PEG spacer technology in their drug development endeavors.
References
An In-depth Technical Guide on the Role of PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] While the two ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[5] Among the various linker types, polyethylene glycol (PEG) linkers have become a dominant motif in PROTAC design, utilized in over half of reported PROTACs. This guide explores the multifaceted role of PEG linkers, detailing their impact on PROTAC function, supported by quantitative data, experimental protocols, and process visualizations.
The Core Function of the Linker
The linker is not a passive spacer; it actively participates in the PROTAC's mechanism of action. Its primary role is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, flexibility, and composition dictate the geometry and stability of this complex, which is a prerequisite for the efficient transfer of ubiquitin from the E2-E3 ligase complex to the POI. Subsequent polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule.
PEG Linkers: Properties and Advantages
PEG linkers are composed of repeating ethylene glycol units. Their widespread use is attributed to a unique combination of physicochemical properties that address common challenges in PROTAC development.
-
Enhanced Solubility: PROTACs are often large, complex molecules that fall into the "beyond Rule of 5" chemical space, leading to poor aqueous solubility. The inherent hydrophilicity of the PEG chain significantly improves the water solubility of PROTACs, which is crucial for their handling, formulation, and bioavailability.
-
Conformational Flexibility: PEG linkers offer significant rotational freedom. This flexibility allows the PROTAC to adopt various conformations, increasing the probability of achieving an optimal orientation for stable and productive ternary complex formation.
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a favorable component for therapeutic agents.
-
Synthetic Tractability: Commercially available bifunctional PEG chains of various lengths allow for the systematic and rapid synthesis of PROTAC libraries, facilitating the optimization of linker length and properties.
Visualizing Key PROTAC Processes
To better understand the mechanisms discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical development workflow.
Caption: The PROTAC mechanism of action.
Caption: A typical PROTAC development workflow.
Impact of PEG Linker Properties on PROTAC Performance
The choice of PEG linker profoundly affects a PROTAC's biological activity and drug-like properties.
Linker Length and Flexibility
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.
-
Too Short: A short linker can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, thus failing to form a stable ternary complex.
-
Too Long: An excessively long linker can lead to a high entropic penalty upon binding, reducing the stability of the ternary complex. It may also fail to bring the two proteins into the correct proximity for efficient ubiquitination.
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as "positive cooperativity," which enhances complex stability and degradation efficiency.
Systematic variation of PEG chain length is a common strategy to find this optimal distance. For instance, extending a linker by a single ethylene glycol unit has been shown to abolish off-target activity, thereby creating a highly selective degrader.
Caption: Impact of linker length on ternary complex formation.
Solubility and Permeability
The relationship between PEG linkers, solubility, and cell permeability is complex.
-
Solubility: As previously mentioned, PEGylation is a reliable strategy to increase the aqueous solubility of large, lipophilic PROTAC molecules. This is a critical factor for in vivo applications.
-
Permeability: The effect on cell permeability is more nuanced. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers may adopt folded, more compact conformations in the hydrophobic membrane environment, which can shield polar surface area and facilitate cell entry. This "chameleon effect" allows for a balance between aqueous solubility and membrane permeability. However, studies have also shown that increasing PEG units can sometimes decrease permeability.
Quantitative Analysis of PEG Linker Effects
The optimization of a PROTAC's properties is an empirical process. The following table summarizes data from various studies, illustrating the impact of modifying PEG linker length on key performance metrics.
| PROTAC / Series | Target / E3 Ligase | Linker Change | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| BTK Degraders | BTK / CRBN | 2 PEG units vs. ≥4 PEG units | Impaired affinity with shorter linkers | >99% (with ≥4 PEG) | Not Reported | |
| EGFR/HER2 Degrader | EGFR, HER2 / VHL | PEGn vs. PEGn+1 | Maintained EGFR degradation | Abolished HER2 degradation | Not Reported | |
| MZ Series | BRD4 / VHL | 2 PEG units (MZ1) | ~13 | ~80 | 0.6 | |
| MZ Series | BRD4 / VHL | 3 PEG units | ~25 | ~80 | 0.09 | |
| MZ Series | BRD4 / VHL | 4 PEG units | >1000 | <20 | 0.006 | |
| ERα Degraders | ERα / VHL | 12-atom vs. 16-atom chain | Less potent | More potent (optimal) | Not Reported |
Note: DC₅₀ is the half-maximal degradation concentration; Dₘₐₓ is the maximum degradation percentage. Data is illustrative and highly context-dependent.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common final step in PROTAC synthesis, coupling a POI ligand bearing a carboxylic acid to an E3 ligase ligand-linker conjugate bearing a terminal amine.
-
Reagent Preparation: Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add the E3-ligand-linker-NH₂ conjugate (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP for AR degradation) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane with TBST.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Imaging and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., GAPDH or β-actin) to normalize the POI band intensity. Quantify band densities using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
Conclusion and Future Outlook
PEG linkers are a foundational tool in the design of effective PROTACs. They provide a powerful means to enhance solubility, modulate pharmacokinetics, and, most importantly, geometrically optimize the ternary complex for efficient and selective protein degradation. While early PROTAC design often involved a trial-and-error approach to linker selection, the field is moving towards more rational, structure-guided strategies. Advances in cryogenic electron microscopy (cryo-EM), X-ray crystallography, and computational modeling are providing unprecedented insight into the structure of ternary complexes. This structural understanding will further illuminate the intricate role of the linker, enabling the de novo design of PROTACs with superior potency, selectivity, and drug-like properties, ultimately accelerating the delivery of this transformative therapeutic modality to the clinic.
References
Technical Guide: NH-bis(PEG2-C2-acid) (CAS: 1919044-99-7) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NH-bis(PEG2-C2-acid), a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Role of Linkers in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] PROTACs are heterobifunctional molecules at the forefront of this field. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the cell's natural disposal machinery, the proteasome.[3][4][5]
A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon or von Hippel-Lindau), and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
NH-bis(PEG2-C2-acid) is a flexible and hydrophilic polyethylene glycol (PEG)-based linker. Its bifunctional nature, with two terminal carboxylic acid groups, allows for the covalent attachment of two different ligands, making it a valuable building block in the modular synthesis of PROTACs and other drug conjugates.
Physicochemical Properties of NH-bis(PEG2-C2-acid)
A comprehensive summary of the key physicochemical properties of NH-bis(PEG2-C2-acid) is presented in the tables below. This data is essential for designing and executing synthetic strategies and for understanding the compound's behavior in biological systems.
Table 1: Chemical Identifiers
| Property | Value |
| CAS Number | 1919044-99-7 |
| IUPAC Name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid |
| Synonyms | NH-(PEG2-acid)2, Acid-apeg4-acid, NH-bis(PEG2-acid) HCl salt |
| Molecular Formula | C14H27NO8 |
| SMILES | OC(=O)CCOCCOCCNCCOCCOCCC(O)=O |
| InChI Key | JHTYGFBPZUBUIF-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 337.37 g/mol | |
| Appearance | Solid Powder / Liquid | |
| Purity | ≥95% - ≥98% | |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 521.6 ± 50.0 °C | |
| pKa (Predicted) | 3.97 ± 0.10 | |
| Storage Conditions | 2-8°C, sealed, dry, inert atmosphere |
Application in PROTAC Synthesis: An Illustrative Workflow
NH-bis(PEG2-C2-acid) serves as a versatile linker for the synthesis of PROTACs. The terminal carboxylic acid groups can be activated to react with amine functionalities on the target protein ligand and the E3 ligase ligand, forming stable amide bonds.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using NH-bis(PEG2-C2-acid) as the linker.
Experimental Protocols: A Representative Example
While specific protocols for CAS 1919044-99-7 are not available in peer-reviewed literature, the following is a representative protocol for the synthesis of a PROTAC using a dicarboxylic acid PEG linker, based on established amide coupling methodologies. This example illustrates the synthesis of a hypothetical PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.
Disclaimer: This protocol is for illustrative purposes only and requires optimization for specific ligands and reaction conditions.
Materials and Reagents
-
BRD4 Ligand with a free amine group (e.g., an analogue of JQ1)
-
Cereblon Ligand with a free amine group (e.g., Pomalidomide analogue)
-
NH-bis(PEG2-C2-acid) (CAS: 1919044-99-7)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step-by-Step Synthesis
Step 1: Mono-amidation of NH-bis(PEG2-C2-acid) with BRD4 Ligand
-
Dissolve NH-bis(PEG2-C2-acid) (1.2 equivalents) in anhydrous DMF.
-
Add EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
In a separate flask, dissolve the amine-containing BRD4 ligand (1 equivalent) in anhydrous DMF.
-
Slowly add the BRD4 ligand solution to the activated linker solution.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product (BRD4-Linker-COOH) can be purified by preparative HPLC.
Step 2: Coupling of BRD4-Linker-COOH with Cereblon Ligand
-
Dissolve the purified BRD4-Linker-COOH (1 equivalent) in anhydrous DMF.
-
Add EDC·HCl (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the amine-containing Cereblon ligand (1.1 equivalents) in anhydrous DMF.
-
Add the Cereblon ligand solution to the activated BRD4-Linker-COOH mixture.
-
Add DIPEA (3 equivalents) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
The synthesized PROTAC molecule, once introduced into a cellular environment, orchestrates a series of events leading to the targeted degradation of the protein of interest.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
The process begins with the PROTAC molecule simultaneously binding to the target protein (e.g., BRD4) and the E3 ligase (e.g., Cereblon), forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.
Conclusion
NH-bis(PEG2-C2-acid) is a valuable and versatile bifunctional linker for the synthesis of PROTACs and other complex drug conjugates. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting molecules, while the terminal carboxylic acid groups provide convenient handles for conjugation via robust amide bond formation chemistry. Understanding the properties and synthetic applications of this linker is crucial for researchers and scientists working at the cutting edge of targeted therapeutics and drug development.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: NH-bis(PEG2-C2-acid) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.
This technical guide provides a comprehensive overview of NH-bis(PEG2-C2-acid) , a bifunctional polyethylene glycol (PEG)-based linker increasingly utilized in the design and synthesis of novel PROTACs. We will delve into its chemical properties, synthesis, and application in the development of potent and selective protein degraders, supported by experimental data and detailed protocols.
Core Concepts of PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of Action of PROTACs.
NH-bis(PEG2-C2-acid): A Versatile Linker for PROTAC Synthesis
NH-bis(PEG2-C2-acid) is a homobifunctional linker featuring a central secondary amine with two identical polyethylene glycol chains, each terminating in a carboxylic acid. This structure offers several advantages for PROTAC development.
Chemical Structure:
-
Chemical Name: 4,7,13,16-tetraoxa-10-azanonadecanedioic acid
-
CAS Number: 1919044-99-7
-
Molecular Formula: C14H27NO8
-
Molecular Weight: 337.37 g/mol
The key features of this linker include:
-
Hydrophilicity: The PEG chains enhance the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules. Improved solubility can lead to better cell permeability and more favorable pharmacokinetic properties.
-
Flexibility: The ethylene glycol units provide conformational flexibility, which is crucial for allowing the target protein and E3 ligase to adopt a productive orientation for efficient ubiquitination within the ternary complex.
-
Bifunctionality: The two terminal carboxylic acid groups provide convenient handles for conjugation to amine-functionalized warheads (target protein binders) and E3 ligase ligands through standard amide bond formation reactions.
Synthesis of PROTACs using NH-bis(PEG2-C2-acid)
The synthesis of a PROTAC using NH-bis(PEG2-C2-acid) typically involves a stepwise approach, sequentially coupling the warhead and the E3 ligase ligand to the linker.
Figure 2: General workflow for PROTAC synthesis.
General Experimental Protocol: Amide Bond Formation
This protocol describes a general procedure for the coupling of an amine-containing ligand to one of the carboxylic acid moieties of NH-bis(PEG2-C2-acid). A similar procedure would be followed for the second coupling step.
Materials:
-
NH-bis(PEG2-C2-acid)
-
Amine-functionalized ligand (Warhead or E3 ligase ligand)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve NH-bis(PEG2-C2-acid) (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized ligand (1.0-1.2 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired mono-amide intermediate.
-
Second Coupling: Repeat steps 1-6 with the mono-amide intermediate and the second amine-functionalized ligand to synthesize the final PROTAC.
Quantitative Data and Biological Evaluation
While specific quantitative data for PROTACs utilizing the NH-bis(PEG2-C2-acid) linker is not extensively available in the public domain, the patent literature provides some examples of its application. For instance, patent WO2016207212A1 describes the synthesis of various compounds for targeted protein degradation, where linkers with the core structure of NH-bis(PEG2-C2-acid) are employed.
The biological evaluation of a novel PROTAC is a critical step to determine its potency and efficacy. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Experimental Protocol: Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and determine the DC50 and Dmax values.
Conclusion
NH-bis(PEG2-C2-acid) represents a valuable and versatile linker for the construction of PROTACs. Its hydrophilic and flexible nature can impart favorable physicochemical properties to the resulting degraders, potentially leading to improved cellular activity and in vivo performance. The straightforward and well-established amide coupling chemistry for its conjugation with target-binding and E3 ligase-recruiting moieties makes it an attractive choice for researchers in the field of targeted protein degradation. As the field continues to evolve, the rational design and selection of linkers like NH-bis(PEG2-C2-acid) will remain a critical aspect of developing the next generation of potent and selective protein degraders for therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Synthesis of NH-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-C2-acid) is a symmetrical, secondary amine-containing polyethylene glycol (PEG)-based linker. Its chemical name is 4,7,13,16-tetraoxa-10-azanonadecanedioic acid.[1][2] This linker is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The dual carboxylic acid functionalities of NH-bis(PEG2-C2-acid) allow for the covalent attachment of two different ligands, typically a ligand for the target protein and a ligand for the E3 ligase, through amide bond formation.
Application in PROTAC Synthesis
NH-bis(PEG2-C2-acid) serves as a hydrophilic spacer that can enhance the solubility and bioavailability of the resulting PROTAC molecule. The synthesis of a PROTAC using this linker typically involves the sequential or convergent amide coupling of the carboxylic acid groups with amine-functionalized ligands for the target protein and an E3 ligase. Standard coupling reagents such as EDC, DCC, or HATU are employed for these reactions.
Physicochemical and Purity Data
The following table summarizes typical physicochemical and purity data for NH-bis(PEG2-C2-acid).
| Parameter | Value |
| Molecular Formula | C14H27NO8 |
| Molecular Weight | 337.37 g/mol |
| Appearance | Solid Powder |
| Purity (by NMR/LC-MS) | ≥95% |
| Solubility | Soluble in water, DMF, and DMSO |
Proposed Synthesis Protocol
Reaction Scheme: Reductive amination of two equivalents of a PEG-aldehyde bearing a protected carboxylic acid with a primary amine, followed by deprotection.
Materials and Reagents:
-
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate (PEG2-C2-aldehyde, tert-butyl ester protected)
-
Ammonia (or a suitable primary amine source like ammonium acetate)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reductive Amination:
-
Dissolve tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate (2.2 equivalents) and ammonium acetate (1.0 equivalent) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification of the Protected Intermediate:
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude di-tert-butyl ester intermediate by silica gel column chromatography.
-
-
Deprotection of Carboxylic Acids:
-
Dissolve the purified di-tert-butyl ester intermediate in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
-
Final Product Isolation:
-
The resulting residue is the desired product, NH-bis(PEG2-C2-acid). Further purification by recrystallization or preparative HPLC may be performed if necessary to achieve higher purity.
-
Quantitative Data for a Representative Synthesis:
| Step | Intermediate/Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (%) |
| 1 & 2 | Di-tert-butyl ester intermediate | 5.0 g | 3.8 g | ~70% | >95% |
| 3 & 4 | NH-bis(PEG2-C2-acid) | 3.8 g | 2.5 g | ~90% | >98% |
Visualizations
Caption: Proposed synthesis workflow for NH-bis(PEG2-C2-acid).
Caption: PROTAC mechanism of action.
References
Application Notes and Protocols for NH-bis(PEG2-C2-acid) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the PROTAC's efficacy, solubility, and pharmacokinetic profile.
NH-bis(PEG2-C2-acid) is a flexible, polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC synthesis.[4] Its structure, featuring a central amine with two identical PEGylated carboxylic acid arms, offers several distinct advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chains can improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development. This enhanced solubility can lead to improved cell permeability and better oral absorption.
-
Optimal Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments required to form a stable and productive ternary complex between the target protein and the E3 ligase. This is a crucial step for efficient ubiquitination and subsequent degradation of the target protein.
-
Synthetic Versatility: The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-functionalized POI and E3 ligase ligands via robust and well-established amide bond formation chemistry.
The symmetrical nature of NH-bis(PEG2-C2-acid) presents a unique synthetic challenge: the controlled, sequential attachment of two different ligands. This can be addressed through a statistical, one-pot synthesis strategy, which, while potentially leading to a mixture of products requiring careful purification, offers a rapid and convergent approach to novel PROTAC synthesis.
Quantitative Data Summary: Performance of PROTACs with PEG-based Linkers
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein, indicating potency.
-
Dmax: The maximum percentage of target protein degradation achieved, indicating efficacy.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition (Similar to NH-bis(PEG2-C2-acid)) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | PEG-based | ~25 | >90 | HeLa | |
| ARV-825 | BRD4 | CRBN | PEG-based | <1 | >95 | RS4;11 | |
| dBET1 | BRD4 | CRBN | PEG-based | ~4 | >98 | 22Rv1 |
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow using NH-bis(PEG2-C2-acid)
Caption: A one-pot, statistical coupling workflow for PROTAC synthesis.
Experimental Protocols
The following protocols describe a plausible synthetic route for generating a PROTAC using NH-bis(PEG2-C2-acid) and amine-containing ligands for a POI (e.g., a JQ1 analog) and an E3 ligase (e.g., pomalidomide). This method relies on a one-pot, sequential statistical coupling approach.
Important: This is a generalized protocol. Optimization of stoichiometry, reaction times, and purification methods will be necessary for specific ligand combinations. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: One-Pot Sequential Amide Coupling Synthesis of a PROTAC
This protocol details the sequential coupling of the POI ligand and the E3 ligase ligand to the NH-bis(PEG2-C2-acid) linker.
Materials:
-
NH-bis(PEG2-C2-acid)
-
Amine-functionalized POI ligand (Ligand A-NH2)
-
Amine-functionalized E3 ligase ligand (Ligand B-NH2)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)
Procedure:
Step 1: First Amide Coupling (Attachment of POI Ligand)
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve NH-bis(PEG2-C2-acid) (1.0 eq) in anhydrous DMF.
-
Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate both carboxylic acid groups.
-
In a separate flask, dissolve the amine-functionalized POI ligand (Ligand A-NH2) (0.9 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of Ligand A-NH2 to the activated linker solution. The sub-stoichiometric amount of the amine is crucial to favor the formation of the mono-substituted intermediate.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The goal is to maximize the formation of the mono-adduct (Linker-Ligand A) while minimizing the formation of the symmetrical di-adduct (Ligand A-Linker-Ligand A). This step may take 2-4 hours.
Step 2: Second Amide Coupling (Attachment of E3 Ligase Ligand)
-
Once LC-MS analysis indicates a sufficient amount of the mono-adduct has formed, add the amine-functionalized E3 ligase ligand (Ligand B-NH2) (1.5 eq) directly to the reaction mixture.
-
Add an additional portion of DIPEA (2.0 eq) to the mixture.
-
Continue to stir the reaction at room temperature for an additional 4-16 hours. Monitor the formation of the final PROTAC product (Ligand A-Linker-Ligand B) by LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired PROTAC, symmetrical byproducts (A-Linker-A and B-Linker-B), and unreacted starting materials.
-
Purify the crude material using flash column chromatography on silica gel or, for higher purity, by preparative reverse-phase HPLC to isolate the desired PROTAC molecule.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Appropriate cell line (e.g., a cancer cell line expressing the target protein)
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin, or Vinculin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvesting. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in cell culture medium to achieve the final desired concentrations (e.g., ranging from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, then apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.
References
Application Notes and Protocols for NH-bis(PEG2-C2-acid) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This targeted delivery approach enhances the therapeutic window of cytotoxic agents by minimizing systemic exposure and maximizing their concentration at the tumor site. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the stability, pharmacokinetics, and efficacy of the ADC.
NH-bis(PEG2-C2-acid) is a non-cleavable, polyethylene glycol (PEG)-based linker designed for the development of stable and effective ADCs. Its structure features two PEG2 units, which impart hydrophilicity to the linker-payload complex. This increased water solubility can mitigate the aggregation issues often associated with hydrophobic drug payloads and can lead to improved pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid groups on the linker provide a versatile handle for conjugation to amine-containing payloads, while the secondary amine serves as the attachment point to the antibody, typically after modification of the antibody to introduce a suitable reactive group. As a non-cleavable linker, NH-bis(PEG2-C2-acid) relies on the complete lysosomal degradation of the antibody component to release the payload, which can reduce the potential for off-target toxicity associated with premature drug release.
These application notes provide a comprehensive overview of the use of NH-bis(PEG2-C2-acid) in ADC development, including detailed protocols for conjugation, characterization, and in vitro evaluation.
Data Presentation: A Hypothetical Case Study
To illustrate the application of NH-bis(PEG2-C2-acid), we present a hypothetical case study of an ADC, designated as "ADC-X," constructed using this linker. ADC-X comprises a humanized IgG1 monoclonal antibody targeting a tumor-associated antigen, the NH-bis(PEG2-C2-acid) linker, and a potent auristatin payload. The following tables summarize the expected quantitative data for ADC-X compared to a control ADC with a more hydrophobic, non-PEGylated linker.
Disclaimer: The following data is for illustrative purposes only and is based on typical values reported for similar ADCs. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Physicochemical Characterization of ADC-X
| Parameter | ADC-X (with NH-bis(PEG2-C2-acid)) | Control ADC (non-PEGylated linker) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 |
| Aggregation (%) | < 2% | 5-10% |
| Monomer Purity (%) | > 98% | ~90% |
| Conjugation Efficiency (%) | > 90% | > 90% |
Table 2: In Vitro Cytotoxicity of ADC-X
| Cell Line | Target Antigen Expression | ADC-X IC50 (nM) | Control ADC IC50 (nM) | Free Drug IC50 (nM) |
| Cancer Cell Line A | High | 0.5 | 0.8 | 0.01 |
| Cancer Cell Line B | Medium | 5.2 | 8.5 | 0.01 |
| Normal Cell Line C | Low/Negative | > 1000 | > 1000 | 0.02 |
Table 3: Pharmacokinetic Parameters of ADC-X in a Rodent Model
| Parameter | ADC-X (with NH-bis(PEG2-C2-acid)) | Control ADC (non-PEGylated linker) |
| Half-life (t½) (days) | 10 | 6 |
| Clearance (mL/day/kg) | 5 | 10 |
| Area Under the Curve (AUC) (µg·day/mL) | 500 | 250 |
Experimental Protocols
I. Protocol for ADC Conjugation: Antibody-NH-bis(PEG2-C2-acid)-Payload Synthesis
This protocol describes a two-step process for conjugating a payload to an antibody using the NH-bis(PEG2-C2-acid) linker. First, the payload is activated and conjugated to the linker. Second, the linker-payload construct is conjugated to the antibody.
Materials:
-
Monoclonal antibody (e.g., humanized IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
NH-bis(PEG2-C2-acid)
-
Payload with a primary or secondary amine (e.g., an auristatin derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Reaction vessels and standard laboratory equipment
Step 1: Activation of NH-bis(PEG2-C2-acid) and Conjugation to Payload
-
Activation of Carboxylic Acid Groups:
-
Dissolve NH-bis(PEG2-C2-acid) in anhydrous DMF.
-
Add NHS and DCC in a 2:1 molar ratio to the carboxylic acid groups of the linker.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the activated linker-NHS ester solution to the payload solution in a slight molar excess.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Purify the linker-payload conjugate by reverse-phase HPLC.
-
Step 2: Antibody Modification and Conjugation to Linker-Payload
-
Antibody Reduction:
-
Prepare the antibody in PBS buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload construct in DMSO.
-
Add the linker-payload solution to the reduced antibody solution. The molar ratio will depend on the desired DAR.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to cap any unreacted thiol groups on the antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using SEC to remove unreacted linker-payload and other small molecules.
-
Further purification and characterization of different DAR species can be achieved using HIC.
-
II. Protocol for ADC Characterization
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: UV-Vis Spectroscopy
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Method: Hydrophobic Interaction Chromatography (HIC)
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species will separate based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
2. Analysis of Aggregation and Purity:
-
Method: Size-Exclusion Chromatography (SEC)
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
The chromatogram will show peaks corresponding to the monomeric ADC, aggregates, and any fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
III. Protocol for In Vitro Cytotoxicity Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Procedure:
-
Plate cancer cells (target-positive and target-negative) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a control ADC, and the free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Structure of a hypothetical ADC with NH-bis(PEG2-C2-acid) linker.
Application Notes and Protocols for Bioconjugation using NH-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-C2-acid) is a homobifunctional, polyethylene glycol (PEG)-based crosslinker that is increasingly utilized in the field of bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The NH-bis(PEG2-C2-acid) linker possesses two terminal carboxylic acid groups, enabling the covalent conjugation of two different amine-containing molecules through the formation of stable amide bonds. Its discrete PEG length provides a defined spatial separation between the conjugated molecules. The PEG component enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.
These application notes provide a detailed overview of the bioconjugation techniques involving NH-bis(PEG2-C2-acid), with a focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for the conjugation of amine-containing molecules.
Key Features and Applications
Key Features of NH-bis(PEG2-C2-acid):
-
Homobifunctional: Contains two identical reactive groups (carboxylic acids) for crosslinking amine-containing molecules.
-
PEG-based Spacer: The short PEG spacer arm enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate.
-
Defined Length: The discrete length of the PEG linker allows for precise control over the distance between the conjugated molecules.
-
Versatile: Can be used to conjugate a wide range of molecules containing primary amines, including proteins, peptides, and small molecule ligands.
Primary Applications:
-
PROTAC Synthesis: As a central linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.* Antibody-Drug Conjugate (ADC) Development: To link cytotoxic drugs to antibodies, where the PEG component can improve the ADC's therapeutic index.
-
Crosslinking of Proteins and Peptides: For studying protein-protein interactions or creating stabilized protein complexes.
-
Surface Modification: For immobilizing proteins or other molecules onto surfaces functionalized with amines.
Chemical Properties and Data Presentation
| Property | Value |
| Chemical Name | 4,7,13,16-tetraoxa-10-azanonadecanedioic acid |
| Molecular Formula | C14H27NO8 |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 1919044-99-7 |
| Appearance | Solid Powder |
| Reactive Groups | Carboxylic Acid (-COOH) |
| Reactive Towards | Primary Amines (-NH2) |
| Solubility | Soluble in aqueous solutions and some organic solvents like DMSO and DMF. |
| Storage | Store desiccated at -20°C. |
Experimental Protocols
The most common method for conjugating the carboxylic acid groups of NH-bis(PEG2-C2-acid) to primary amines is through the use of EDC and NHS (or its water-soluble analog, Sulfo-NHS). This is typically a two-step process where the carboxyl group is first activated with EDC and NHS to form a more stable NHS-ester, which then readily reacts with a primary amine.
Protocol 1: Two-Step EDC/NHS Bioconjugation of an Amine-Containing Molecule to NH-bis(PEG2-C2-acid)
This protocol describes the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) to the NH-bis(PEG2-C2-acid) linker.
Materials:
-
NH-bis(PEG2-C2-acid)
-
Molecule A (containing a primary amine)
-
Molecule B (containing a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of NH-bis(PEG2-C2-acid) in anhydrous DMSO or DMF.
-
Dissolve Molecule A and Molecule B in the appropriate buffers. Proteins are typically dissolved in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
Step 2: Activation of the First Carboxylic Acid Group of the Linker
-
Dissolve NH-bis(PEG2-C2-acid) in Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to Molecule A
-
Immediately add the activated linker solution to the solution of Molecule A in Coupling Buffer. The reaction with primary amines is most efficient at a pH of 7.2-8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Purification of the Mono-conjugated Intermediate
-
Purify the resulting Molecule A - Linker - Acid conjugate from excess reagents and unreacted Molecule A using a desalting column or dialysis.
Step 5: Activation of the Second Carboxylic Acid Group
-
Dissolve the purified mono-conjugate in Activation Buffer.
-
Repeat the activation step by adding a fresh molar excess of EDC and NHS/Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
Step 6: Conjugation to Molecule B
-
Add the newly activated mono-conjugate to the solution of Molecule B in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
Step 7: Quenching and Final Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any remaining NHS-esters.
-
Purify the final Molecule A - Linker - Molecule B conjugate using a desalting column, size-exclusion chromatography (SEC), or other appropriate purification method to remove excess reagents and byproducts.
Table 1: Recommended Molar Ratios for EDC/NHS Activation and Conjugation
| Reagent | Molar Ratio (Reagent : Carboxylic Acid) | Purpose |
| EDC | 2-10 fold excess | Activation of the carboxyl group |
| NHS/Sulfo-NHS | 2-10 fold excess | Stabilization of the activated intermediate |
| Amine-containing Molecule | 1-10 fold excess (Linker:Amine) | Conjugation to the activated linker |
Note: The optimal molar ratios may need to be determined empirically for each specific application.
Protocol 2: Characterization of the Bioconjugate
1. SDS-PAGE:
-
To visualize the increase in molecular weight of a protein after conjugation.
-
Run samples of the unconjugated protein, the mono-conjugate, and the final conjugate on an SDS-PAGE gel. A shift in the band(s) will indicate successful conjugation.
2. Mass Spectrometry (MS):
-
To confirm the exact mass of the final conjugate and determine the degree of labeling.
-
Techniques such as MALDI-TOF or ESI-MS can be used.
3. HPLC Analysis:
-
To assess the purity of the conjugate and separate it from unreacted components.
-
Size-exclusion chromatography (SEC) can separate the conjugate based on size, while reverse-phase HPLC (RP-HPLC) can be used for purity assessment.
Visualization of Workflows and Pathways
Caption: Workflow for the two-step bioconjugation using NH-bis(PEG2-C2-acid).
Caption: General mechanism of action for a PROTAC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis. - Hydrolysis of the NHS-ester intermediate. - Incorrect buffer pH. - Competing primary amines in the buffer (e.g., Tris). | - Use fresh, properly stored reagents. - Perform the conjugation step immediately after activation. - Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0. - Use non-amine containing buffers like MES and PBS. |
| Aggregation of Conjugate | - High degree of labeling. - Hydrophobic interactions of the conjugated molecules. | - Reduce the molar ratio of the linker to the target molecule. - Perform conjugation at a lower protein concentration. - Include solubility-enhancing additives like arginine in the buffer. |
| Precipitation during Reaction | - Poor solubility of a reactant or product. - Incorrect buffer conditions. | - Ensure all components are fully dissolved before mixing. - Consider adding a co-solvent like DMSO or DMF if compatible with the biomolecules. - Optimize buffer pH and ionic strength. |
These application notes and protocols provide a comprehensive guide for utilizing NH-bis(PEG2-C2-acid) in bioconjugation. For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific application.
References
Application Notes and Protocols for Ligand Conjugation using NH-bis(PEG2-C2-acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The bifunctional linker, NH-bis(PEG2-C2-acid), is a valuable tool in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] This linker possesses a central secondary amine and two terminal carboxylic acid groups, each connected by a flexible polyethylene glycol (PEG) spacer. The PEG moieties enhance solubility and can improve the pharmacokinetic properties of the final conjugate.[4]
This document provides a detailed experimental procedure for the sequential conjugation of two different ligands to the NH-bis(PEG2-C2-acid) linker using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of stable amide bonds between the carboxylic acid groups of the linker and primary or secondary amine groups on the ligands.
I. Principle of the Reaction
The conjugation process is a two-step procedure for each carboxylic acid group on the linker.
-
Activation of Carboxylic Acid: EDC activates the carboxyl group on the NH-bis(PEG2-C2-acid) linker to form a highly reactive O-acylisourea intermediate.
-
Formation of NHS Ester: This intermediate can be unstable in aqueous solutions. N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester readily reacts with a primary or secondary amine group on the ligand to form a stable amide bond, releasing NHS as a byproduct.
This process is repeated for the second carboxylic acid group to attach the second ligand, yielding the final heterobifunctional conjugate.
II. Experimental Workflow
The overall experimental workflow for the sequential conjugation of two distinct ligands (Ligand 1 and Ligand 2) to the NH-bis(PEG2-C2-acid) linker is depicted below.
III. Materials and Reagents
| Reagent | Purpose | Recommended Grade |
| NH-bis(PEG2-C2-acid) | Bifunctional Linker | ≥95% Purity |
| Ligand 1 and Ligand 2 | Molecules to be conjugated | Dependent on application |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl activating agent | ≥98% Purity |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Stabilizes activated carboxyl group | ≥98% Purity |
| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Organic solvent for reaction | Anhydrous, ≥99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Organic base | ≥99% Purity |
| 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Aqueous activation buffer | pH 4.5-6.0 |
| Phosphate-Buffered Saline (PBS) | Aqueous coupling buffer | pH 7.2-8.0 |
| Hydroxylamine or Tris Buffer | Quenching agent | 1 M stock solution |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | For deprotection of Boc groups (if present) | Reagent Grade |
| HPLC Grade Water, Acetonitrile, and Formic Acid | For purification and analysis | HPLC Grade |
IV. Detailed Experimental Protocols
Protocol 1: Conjugation of the First Ligand in an Organic Solvent
This protocol is suitable for ligands that are soluble in organic solvents.
-
Activation of NH-bis(PEG2-C2-acid):
-
Dissolve NH-bis(PEG2-C2-acid) (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and mix.
-
Add EDC (1.2 equivalents) to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with Ligand 1:
-
Dissolve Ligand 1 (containing an amine group) (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add the Ligand 1 solution to the activated linker solution.
-
If the amine salt of the ligand is used, add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the mono-conjugated intermediate by flash column chromatography or preparative HPLC.
-
Protocol 2: Conjugation of the First Ligand in an Aqueous Buffer
This protocol is suitable for water-soluble ligands such as proteins and peptides.
-
Activation of NH-bis(PEG2-C2-acid):
-
Dissolve NH-bis(PEG2-C2-acid) (10 equivalents relative to the ligand) in 0.1 M MES buffer (pH 4.5-6.0).
-
Add NHS or Sulfo-NHS (12 equivalents) and EDC (12 equivalents) to the linker solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with Ligand 1:
-
Dissolve the amine-containing ligand (e.g., protein) (1 equivalent) in PBS (pH 7.2-8.0).
-
Add the activated linker solution to the ligand solution. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purify the mono-conjugated product using a desalting column, dialysis, or size-exclusion chromatography to remove excess linker and byproducts.
-
Protocol 3: Conjugation of the Second Ligand
This protocol is a continuation of either Protocol 1 or 2, using the purified mono-conjugated intermediate.
-
Activation of the Second Carboxyl Group:
-
Follow the activation procedure described in Protocol 1 or 2, using the purified mono-conjugated intermediate as the starting material. Use stoichiometric amounts of EDC and NHS relative to the intermediate.
-
-
Conjugation with Ligand 2:
-
Follow the conjugation procedure described in Protocol 1 or 2, using Ligand 2 as the amine-containing molecule.
-
-
Final Purification:
-
Purify the final bifunctional conjugate using preparative HPLC to ensure high purity.
-
Characterize the final product by LC-MS and/or NMR.
-
V. Quantitative Data Summary
The following table provides suggested molar ratios for the conjugation reactions. These ratios may need to be optimized for specific ligands.
| Component | Molar Ratio (Linker:Reagent) | Purpose |
| EDC | 1:1.2 to 1:10 | Activation of the carboxyl group. |
| NHS/Sulfo-NHS | 1:1.2 to 1:10 | Stabilization of the activated intermediate. |
| Amine-Containing Ligand | 1:1 to 1:1.2 (for small molecules) 10:1 (Linker:Ligand for proteins) | Conjugation to the activated linker. |
Note on Yields: The final yield of the bifunctional conjugate can vary significantly depending on the reactivity of the ligands, reaction conditions, and purification methods. Yields can range from 20% to 70%. Optimization of the reaction conditions is crucial for maximizing the yield.
VI. Characterization of Conjugates
Proper characterization is essential to confirm the successful synthesis of the desired conjugate.
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the mono- and di-conjugated products and to assess purity. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the structure of the final conjugate, especially for small molecule ligands. |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product and for purification. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | For protein conjugates, to visualize the increase in molecular weight after conjugation. |
VII. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis. - Hydrolysis of the NHS-ester intermediate. - Incorrect buffer pH. | - Use fresh, high-quality EDC and NHS. - Perform the conjugation step immediately after activation. - Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0. |
| Precipitation of Reactants | - Poor solubility of the ligand or conjugate. | - For organic reactions, ensure the use of anhydrous solvents. For aqueous reactions, adjust the protein concentration or add solubility enhancers like arginine. |
| Multiple Conjugations or Polymerization | - Molar ratio of linker to ligand is too high. | - Reduce the molar excess of the activated linker. |
| Side Reactions | - Reaction of EDC with other nucleophiles (e.g., phenols, thiols). | - Use a lower molar excess of EDC or consider a two-step procedure where excess EDC is removed before adding the amine-containing ligand. |
VIII. Signaling Pathway and Logical Relationships
The chemical logic of the EDC/NHS coupling reaction is illustrated in the diagram below.
References
Application Notes and Protocols: NH-bis(PEG2-C2-acid) in the Development of Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in oncology, offering the potential to eliminate disease-driving proteins that are often intractable with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this strategy. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.
NH-bis(PEG2-C2-acid) is a bifunctional, hydrophilic linker comprised of two polyethylene glycol (PEG) units. Its design offers several advantages in the development of PROTACs for cancer therapy:
-
Enhanced Solubility: The PEG component increases the aqueous solubility of the PROTAC, which can improve its overall drug-like properties.
-
Optimal Length and Flexibility: The defined length of the PEG chain provides a precise spatial separation between the two ligands, which is crucial for the efficient formation of a stable ternary complex between the POI and the E3 ligase.
-
Bifunctional Handles: The terminal carboxylic acid groups allow for versatile and straightforward conjugation to amine-containing functional groups on the respective ligands through amide bond formation.
This document provides detailed application notes and protocols for the utilization of NH-bis(PEG2-C2-acid) in the development of PROTAC-based cancer therapies.
Disclaimer
The following sections describe the synthesis and evaluation of a hypothetical PROTAC, designated as PROTAC-X , for illustrative purposes. This is due to the current lack of publicly available research detailing a specific therapeutic agent developed with NH-bis(PEG2-C2-acid). The experimental protocols and data are representative of the methodologies and expected outcomes in the field of targeted protein degradation.
Application Example: Development of PROTAC-X for the Degradation of Oncoprotein-Y
In this hypothetical scenario, we aim to develop a PROTAC, PROTAC-X , to target the degradation of Oncoprotein-Y, a kinase implicated in a specific form of cancer. We will utilize a known inhibitor of Oncoprotein-Y as the POI ligand and a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ligase. NH-bis(PEG2-C2-acid) will serve as the linker.
Mechanism of Action of PROTAC-X
The fundamental mechanism of PROTAC-X is to induce the proximity of Oncoprotein-Y to the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of Oncoprotein-Y.
Application Notes and Protocols for PROTAC Linker Length Optimization Using PEG Chains
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[4] Among the various linker types, polyethylene glycol (PEG) chains are widely used due to their hydrophilicity, biocompatibility, and tunable length. Optimizing the PEG linker length is a crucial step in PROTAC design. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination is inefficient.
These application notes provide a comprehensive guide to optimizing PROTAC linker length using PEG chains, with a focus on the well-characterized epigenetic reader protein BRD4 as a target. We present detailed protocols for the synthesis, in vitro evaluation, and data analysis of a series of BRD4-targeting PROTACs with varying PEG linker lengths.
II. Signaling Pathway and Mechanism of Action
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in the regulation of gene transcription, including key oncogenes like c-Myc. By binding to acetylated histones, BRD4 acts as a scaffold for transcriptional machinery. PROTAC-mediated degradation of BRD4 removes this scaffold, leading to the downregulation of oncogene expression and subsequent inhibition of cancer cell proliferation.
Caption: Mechanism of BRD4 degradation by a PROTAC.
III. Data Presentation: Impact of PEG Linker Length on BRD4 Degradation
The following tables summarize the in vitro degradation, cellular activity, and pharmacokinetic properties of a series of hypothetical BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and are connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 25 | 92 |
Table 2: Cellular Activity and Permeability
| Linker | IC50 (nM) [Cell Viability] | Permeability (Pe) (10⁻⁶ cm/s) |
| PEG3 | 65 | 1.8 |
| PEG4 | 30 | 2.5 |
| PEG5 | 22 | 3.0 |
| PEG6 | 35 | 2.8 |
Table 3: Pharmacokinetic Properties
| Linker | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| PEG3 | 2.5 | 150 | 450 |
| PEG4 | 3.0 | 200 | 650 |
| PEG5 | 4.2 | 280 | 950 |
| PEG6 | 3.8 | 240 | 820 |
Data is synthesized for illustrative purposes based on principles of PROTAC optimization.
IV. Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs with varying PEG linker lengths.
Caption: Experimental workflow for PROTAC linker optimization.
A. Protocol for PROTAC Synthesis with PEG Linkers (Amide Bond Formation)
This protocol describes a general method for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker.
Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (amine-functionalized PEG linker with a Boc-protected terminus) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Component B-COOH or other reactive moiety (the other half of the PROTAC)
Procedure:
Step 1: Amide Coupling of Component A with Amine-PEGn-Boc
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve the Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
Step 3: Final Coupling to Component B
-
Dissolve the deprotected Component A-PEGn-NH2 and Component B-COOH (1.0 eq) in anhydrous DMF.
-
Repeat the amide coupling procedure described in Step 1 (using HATU and DIPEA).
-
Purify the final PROTAC product by preparative HPLC.
B. Protocol for Western Blotting for Protein Degradation
This protocol is used to determine the degradation of the target protein (e.g., BRD4) after treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solutions in DMSO
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Load equal amounts of protein onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-target antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an ECL substrate and capture the signal. h. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein signal to the loading control signal. c. Calculate the percentage of remaining protein relative to the vehicle control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
C. Protocol for Ubiquitination Assay
This protocol describes the immunoprecipitation of ubiquitinated BRD4 to confirm the PROTAC's mechanism of action.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).
-
Antibody against the target protein (e.g., anti-BRD4) for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Antibody against ubiquitin for western blotting.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse the cells in denaturing lysis buffer and boil to dissociate protein complexes.
-
Immunoprecipitation: a. Dilute the lysates to reduce the SDS concentration and pre-clear with magnetic beads. b. Incubate the lysates with the anti-target protein antibody overnight at 4°C. c. Add Protein A/G magnetic beads to pull down the antibody-protein complexes. d. Wash the beads extensively to remove non-specific binding.
-
Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads. b. Run the eluates on an SDS-PAGE gel and perform a western blot as described above. c. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.
D. Protocol for MTT Cell Viability Assay
This protocol is used to assess the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
96-well flat-bottom tissue culture plates.
-
PROTAC stock solutions in DMSO.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
V. Conclusion
The optimization of PEG linker length is a critical step in the development of potent and effective PROTACs. As demonstrated by the representative data for BRD4-targeting PROTACs, even subtle changes in the number of PEG units can significantly impact degradation efficiency, cellular activity, and pharmacokinetic properties. The provided protocols offer a robust framework for the systematic evaluation of a series of PROTACs with varying PEG linker lengths. By carefully analyzing the DC50, Dmax, and IC50 values, researchers can identify the optimal linker length for a given target and E3 ligase pair, thereby accelerating the development of novel protein-degrading therapeutics.
References
Application Notes and Protocols for PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEG Linkers in Drug Delivery
Poly(ethylene glycol) (PEG) linkers are critical tools in modern drug delivery, offering a versatile strategy to improve the therapeutic efficacy of a wide range of molecules, from small drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2][3] This is achieved by increasing the hydrodynamic size of the drug, which reduces renal clearance and shields it from enzymatic degradation and the host's immune system.[3][4] Consequently, PEGylation can lead to a longer circulation half-life, improved stability, enhanced solubility for hydrophobic drugs, and reduced immunogenicity.
These beneficial modifications can translate to reduced dosing frequency, improved patient compliance, and a better overall therapeutic index. PEG linkers are integral components in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs), nanoparticle formulations, and PEGylated proteins and peptides. The choice of PEG linker, including its length, architecture (linear or branched), and whether it is cleavable or non-cleavable, is a critical consideration in the design of a successful drug delivery system.
Applications of PEG Linkers
PEGylated Proteins and Peptides
PEGylation is a widely used strategy to improve the therapeutic properties of protein and peptide drugs. By attaching PEG chains, their stability is increased, they become more resistant to proteolytic inactivation, and their immunogenicity is decreased. This results in a longer circulatory life and lower toxicity.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect a monoclonal antibody to a cytotoxic payload. This approach allows for the targeted delivery of potent anticancer drugs to tumor cells, minimizing systemic toxicity. PEG linkers in ADCs can improve the solubility and stability of the conjugate, and by using cleavable linkers, the cytotoxic drug can be released specifically at the tumor site.
Nanoparticle Drug Delivery
PEGylation of nanoparticles, such as liposomes and polymeric nanoparticles, creates a "stealth" effect, enabling them to evade the mononuclear phagocyte system and prolonging their circulation time. This extended circulation allows for greater accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. PEG linkers can also be functionalized with targeting ligands to further enhance site-specific delivery.
Quantitative Data on the Impact of PEGylation
The following tables summarize the quantitative impact of PEGylation on the pharmacokinetic parameters and in vitro cytotoxicity of various drugs.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug | Formulation | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Interferon alfa-2a | Standard | 2.3 hours | - | - |
| Peginterferon alfa-2a (40 kDa branched PEG) | 50 hours | Reduced >100-fold | Considerably restricted | |
| Interferon alfa-2b | Standard | - | - | - |
| Peginterferon alfa-2b (12 kDa linear PEG) | 4.6 hours | Reduced ~10-fold | ~30% lower than standard | |
| G-CSF (Filgrastim) | Standard | 1.79 hours | - | - |
| PEG-rhG-CSF (Pegfilgrastim) | 7.05 hours | Minimized renal clearance | - | |
| Doxorubicin | Free Doxorubicin | 5.00 ± 3.20 hours | 27098.58 ± 5205.19 mL/h/m² | 178.56 ± 71.89 L/m² |
| PEGylated Liposomal Doxorubicin (Doxil) | 17.62 ± 8.13 hours | 28.65 ± 11.09 mL/h/m² | 0.64 ± 0.20 L/m² |
Table 2: In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated Drugs
| Drug | Cell Line | Formulation | IC50 |
| SN-38 | MCF-7 | SN-38 solution | 0.708 µg/mL |
| SN-38 Nanocrystals A | 0.031 µg/mL | ||
| HepG2 | SN-38 solution | 0.683 µg/mL | |
| SN-38 Nanocrystals A | 0.076 µg/mL | ||
| Paclitaxel | MCF-7 | Paclitaxel | ~3.5 µM |
| PEGylated Paclitaxel Nanocrystals | Significantly lower than free drug |
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of a Model Protein (e.g., Lysozyme)
This protocol describes a general method for the non-specific PEGylation of a protein via reaction of an NHS-ester functionalized PEG with primary amines (e.g., lysine residues).
Materials:
-
Protein (e.g., Lysozyme)
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) system
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction:
-
Calculate the desired molar excess of PEG reagent to protein (a 5-20 fold molar excess is a good starting point).
-
Slowly add the calculated volume of the PEG stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a pre-equilibrated SEC column with PBS as the mobile phase. Monitor the elution profile at 280 nm.
-
Characterization: Analyze the purified fractions by SDS-PAGE to confirm PEGylation and assess purity. Further characterization can be performed using techniques like MALDI-TOF mass spectrometry.
Protocol 2: Formulation of PEGylated Liposomes for Doxorubicin Delivery
This protocol outlines the preparation of doxorubicin-loaded PEGylated liposomes using the thin-film hydration method followed by remote loading.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Doxorubicin HCl
-
Chloroform and Methanol
-
Ammonium sulfate solution (300 mM)
-
Histidine/Sucrose Buffer, pH 6.5
-
Extrusion apparatus with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve HSPC, cholesterol, and DSPE-PEG(2000) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 57:38:5 (HSPC:Cholesterol:DSPE-PEG).
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
-
Hydration: Hydrate the lipid film with the ammonium sulfate solution by vortexing or gentle shaking at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Extrusion:
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles.
-
Extrude the liposome suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
-
Remote Loading of Doxorubicin:
-
Remove the external ammonium sulfate by dialysis or gel filtration against the histidine/sucrose buffer. This creates an ammonium sulfate gradient across the liposome membrane.
-
Add the doxorubicin HCl solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for active loading of the drug into the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated doxorubicin by size exclusion chromatography.
-
Characterize the liposomes for particle size and zeta potential using Dynamic Light Scattering (DLS), and determine the encapsulation efficiency by measuring the concentration of doxorubicin before and after purification.
-
Signaling Pathways and Experimental Workflows
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several anti-cancer therapies, including those utilizing PEGylated molecules, target this pathway.
References
- 1. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling NH-bis(PEG2-C2-acid) to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]
The NH-bis(PEG2-C2-acid) is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances solubility and can improve pharmacokinetic properties, while the two terminal carboxylic acid groups provide versatile handles for sequential conjugation to an E3 ligase ligand and a target protein ligand. This document provides detailed protocols and application notes for the stepwise coupling of NH-bis(PEG2-C2-acid) to E3 ligase ligands as a crucial step in the synthesis of functional PROTACs.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a dicarboxylic acid linker like NH-bis(PEG2-C2-acid) is a sequential process. The overall workflow involves the selective formation of a mono-amide conjugate with the E3 ligase ligand, followed by the coupling of the remaining carboxylic acid to the target protein ligand.
Experimental Protocols
Protocol 1: Selective Mono-amidation of NH-bis(PEG2-C2-acid) with an Amine-Functionalized E3 Ligase Ligand
This protocol describes the selective formation of a mono-amide bond between the dicarboxylic acid linker and an E3 ligase ligand containing a primary or secondary amine. The key to achieving mono-substitution is to use a significant excess of the di-acid linker relative to the E3 ligase ligand. This statistical approach favors the formation of the mono-adduct over the di-adduct.
Materials:
-
NH-bis(PEG2-C2-acid)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine, thalidomide-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve NH-bis(PEG2-C2-acid) (5.0 eq) in anhydrous DMF.
-
To the solution of the E3 ligase ligand, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the coupling agent.
-
Slowly add the solution of NH-bis(PEG2-C2-acid) to the activated E3 ligase ligand solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to observe the formation of the desired mono-amide product and the consumption of the starting materials.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-amidated E3 ligase ligand-linker conjugate. A typical gradient for elution would be from 100% DCM to a mixture of DCM and methanol (e.g., 95:5 or 90:10).
Protocol 2: Coupling of the E3 Ligase Ligand-Linker-Acid Intermediate with an Amine-Functionalized Target Protein Ligand
This protocol details the second coupling step to form the final PROTAC molecule.
Materials:
-
E3 ligase ligand-linker-acid intermediate (from Protocol 1)
-
Amine-functionalized target protein ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid for preparative HPLC)
Procedure:
-
Dissolve the E3 ligase ligand-linker-acid intermediate (1.0 eq) and the amine-functionalized target protein ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent if necessary, or directly purify by preparative HPLC.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC to obtain the product with high purity.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Quantitative Data Presentation
The following tables provide representative quantitative data for the synthesis of PROTACs using PEG-based linkers. Note that the specific yields and reaction times can vary depending on the specific E3 ligase and target protein ligands used.
Table 1: Representative Reaction Parameters for Mono-amidation of NH-bis(PEG2-C2-acid)
| Parameter | Value |
| Stoichiometry (Linker:Amine) | 5:1 |
| Coupling Agent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Illustrative Yield | 40 - 60% |
Table 2: Representative Reaction Parameters for Final PROTAC Synthesis
| Parameter | Value |
| Stoichiometry (Acid:Amine) | 1:1.1 |
| Coupling Agent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Illustrative Yield | 30 - 50% |
Disclaimer: The yields presented are illustrative and based on typical amide coupling reactions in PROTAC synthesis. Actual yields may vary.
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge to bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Conclusion
The use of dicarboxylic acid linkers such as NH-bis(PEG2-C2-acid) provides a flexible and effective strategy for the synthesis of PROTACs. The protocols outlined in this document offer a systematic approach to the stepwise construction of these powerful molecules. Careful control of reaction conditions, particularly the stoichiometry during the mono-amidation step, is crucial for achieving good yields of the desired intermediates. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying E3 ligase ligands, target protein ligands, and linker lengths, which is essential for the optimization of potent and selective protein degraders.
References
Troubleshooting & Optimization
NH-bis(PEG2-C2-acid) solubility in organic solvents
Welcome to the technical support center for NH-bis(PEG2-C2-acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of NH-bis(PEG2-C2-acid) in various organic solvents and to offer solutions to common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-C2-acid) and what are its common applications?
NH-bis(PEG2-C2-acid) is a hydrophilic, PEG-based bifunctional linker. It contains two terminal carboxylic acid groups and a central secondary amine. Its polyethylene glycol (PEG) backbone enhances solubility in aqueous and some organic media. This linker is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Q2: What are the general solubility characteristics of NH-bis(PEG2-C2-acid)?
NH-bis(PEG2-C2-acid) is a solid at room temperature. Due to its PEG content and terminal carboxylic acid groups, it is expected to be soluble in polar aprotic solvents. A structurally similar compound, Bis-PEG2-acid, is reported to be soluble in water, DMF, and DMSO. The central amine and terminal carboxylic acids allow it to act as both a hydrogen bond donor and acceptor, influencing its solubility in various solvents.
Q3: Are there any specific handling and storage recommendations for NH-bis(PEG2-C2-acid)?
For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. If dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1] It is advisable to handle the compound in a well-ventilated area and avoid contact with skin and eyes.
Solubility Data
The following table summarizes the estimated solubility of NH-bis(PEG2-C2-acid) in a selection of common organic solvents at ambient temperature. Please note that these are estimated values based on the properties of structurally similar molecules and general principles of PEGylated compounds. For precise quantitative applications, it is highly recommended to determine the solubility experimentally using the protocol provided below.
| Solvent | Chemical Class | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Generally high solubility is expected. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Similar to DMSO, high solubility is anticipated. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | ~10 - 20 | Moderate solubility is likely. Gentle warming may improve dissolution. |
| Dichloromethane (DCM) | Chlorinated | ~5 - 10 | Limited solubility is expected. |
| Methanol (MeOH) | Polar Protic (Alcohol) | ~20 - 30 | Good solubility is expected due to hydrogen bonding. |
| Acetonitrile (ACN) | Polar Aprotic | ~10 - 20 | Moderate solubility is anticipated. |
| Water | Aqueous | > 25 | The hydrophilic PEG chain and carboxylic acids suggest good aqueous solubility. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
This protocol details a reliable method for experimentally determining the solubility of NH-bis(PEG2-C2-acid) in a specific organic solvent.
Materials:
-
NH-bis(PEG2-C2-acid)
-
Selected organic solvent (analytical grade)
-
2 mL screw-cap vials
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., CAD, ELSD, or MS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of NH-bis(PEG2-C2-acid) (e.g., 10 mg) to a 2 mL screw-cap vial. The exact amount should be recorded.
-
Add a precise volume of the selected organic solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Prepare a series of accurate dilutions of the filtered supernatant with the same organic solvent.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of NH-bis(PEG2-C2-acid). A mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as the compound lacks a strong chromophore.
-
Prepare a calibration curve using standards of known concentrations of NH-bis(PEG2-C2-acid) in the same solvent.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the concentration in the original, undiluted supernatant, taking into account the dilution factors. This value represents the solubility of NH-bis(PEG2-C2-acid) in the tested solvent under the specified conditions.
-
Troubleshooting Guide
Issue 1: The compound is dissolving very slowly or not at all.
-
Potential Cause: The solvent may not be polar enough to effectively solvate the molecule.
-
Solution: Switch to a more polar aprotic solvent such as DMSO or DMF. For less polar solvents, a co-solvent system might be effective.
-
-
Potential Cause: The dissolution kinetics are slow at room temperature. This is a common characteristic of some PEGylated compounds.
-
Solution: Gently warm the mixture to 30-40°C while stirring or vortexing. Avoid excessive heat, which could potentially degrade the compound.
-
-
Potential Cause: The solid material is aggregated.
-
Solution: Use a sonicator to break up any clumps of solid material and increase the surface area for dissolution.
-
Issue 2: The solution appears cloudy or hazy after dissolution.
-
Potential Cause: The compound has reached its solubility limit, and fine, undissolved particles are suspended in the solvent.
-
Solution: Centrifuge the solution at high speed and filter the supernatant through a 0.22 µm filter to remove undissolved particulates.
-
-
Potential Cause: The compound may be partially degrading in the solvent.
-
Solution: Prepare fresh solutions before use and store them appropriately at -80°C.[1] If degradation is suspected, verify the purity of the dissolved material using an analytical technique like HPLC or LC-MS.
-
-
Potential Cause: The solvent may contain water, which could affect the solubility of the compound, especially in non-polar aprotic solvents.
-
Solution: Use anhydrous solvents, particularly for reactions that are sensitive to moisture.
-
Issue 3: Inconsistent results are observed in subsequent experiments using a stock solution.
-
Potential Cause: The solvent may have evaporated over time, leading to an increase in the concentration of the stock solution.
-
Solution: Use vials with tight-fitting septa or caps. For long-term storage, seal the vials with paraffin film.
-
-
Potential Cause: The compound is not fully dissolved in the stock solution, leading to inaccurate concentrations when aliquoting.
-
Solution: Before each use, visually inspect the stock solution for any precipitate. If necessary, gently warm and vortex the solution to ensure homogeneity. It is good practice to centrifuge the vial briefly before opening to ensure all liquid is at the bottom.
-
-
Potential Cause: The compound may be adsorbing to the surface of the storage container.
-
Solution: Use low-adhesion polypropylene tubes for storage. If glass is used, silanization may reduce adsorption.
-
References
Technical Support Center: Improving PROTAC Permeability with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4]
Q2: How does the length of a PEG linker generally affect PROTAC permeability?
A2: The relationship between PEG linker length and PROTAC permeability is complex and often target-dependent. While longer PEG linkers can increase solubility, they can also lead to an increase in molecular weight and polar surface area, which may decrease passive permeability. Some studies have shown that permeability decreases as the number of PEG units in the linker increases. However, an excessively short linker may cause steric hindrance and prevent the formation of a productive ternary complex. Therefore, optimizing the linker length is a critical step in PROTAC design, often requiring the synthesis and testing of a series of linkers with varying lengths.
Q3: What are the main advantages and disadvantages of using PEG linkers compared to alkyl linkers?
A3:
| Feature | PEG Linkers | Alkyl Linkers |
|---|---|---|
| Advantages | Increased hydrophilicity and aqueous solubility. Can improve cell permeability. Biocompatible and synthetically versatile. May adopt folded conformations that shield polar surfaces, a phenomenon known as the "chameleon effect". | Can be less synthetically challenging and more cost-effective. Generally more metabolically stable. |
| Disadvantages | May have reduced metabolic stability in vivo. Can be more challenging and costly to synthesize compared to simple alkyl chains. Increasing length can negatively impact permeability by increasing molecular weight and polar surface area. | Tend to be more hydrophobic, which can limit aqueous solubility and cellular uptake. |
One study found that a PROTAC with an alkyl linker was less permeable than its counterpart with a single PEG unit, suggesting that the partial shielding of polarity by the PEG linker's ether oxygen can be beneficial.
Q4: Besides permeability, what other PROTAC properties are influenced by the linker?
A4: The linker influences several critical properties of a PROTAC beyond permeability, including:
-
Degradation Efficacy: The linker's length and composition determine the geometry of the ternary complex, which directly impacts the efficiency of protein degradation.
-
Selectivity: Subtle changes in the linker can alter the selectivity of the PROTAC for its target protein over other proteins.
-
Solubility: The chemical nature of the linker, such as the inclusion of hydrophilic PEG units, can significantly impact the overall solubility of the PROTAC molecule.
-
Pharmacokinetics (PK): The linker affects the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, which are crucial for its in vivo efficacy.
Q5: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A5: The "chameleon effect" refers to the ability of some molecules, including PROTACs, to adopt different conformations depending on their environment. In an aqueous environment, the PROTAC may expose its polar groups to maximize solubility. However, when approaching the lipid bilayer of a cell membrane, it can fold into a more compact conformation, forming intramolecular hydrogen bonds (IMHBs) that shield its polar surface area. This reduction in the solvent-accessible 3D polar surface area facilitates passage through the nonpolar cell membrane. PEG linkers, due to their flexibility, can facilitate this conformational change.
Troubleshooting Guides
Issue 1: Low PROTAC permeability observed in a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Possible Cause: High molecular weight and/or high polar surface area are common characteristics of PROTACs that can limit passive diffusion.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize and test a series of PROTACs with different PEG linker lengths. Shorter linkers can sometimes improve permeability, but a balance must be struck to maintain ternary complex formation.
-
Modify Linker Composition: Consider replacing some PEG units with alkyl chains to reduce polarity. However, be mindful that this could negatively impact solubility.
-
Introduce Intramolecular Hydrogen Bonding: Modify the linker or adjacent moieties to promote the formation of intramolecular hydrogen bonds, which can shield polar groups and reduce the effective polar surface area.
-
Evaluate Lipophilicity: Measure the lipophilicity (e.g., LogD). PROTACs with very low or very high lipophilicity may exhibit poor permeability.
-
Issue 2: High efflux ratio observed in a Caco-2 permeability assay.
-
Possible Cause: The PROTAC may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump compounds out of the cell.
-
Troubleshooting Steps:
-
Confirm with Efflux Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant decrease in the efflux ratio would confirm that the PROTAC is an efflux transporter substrate.
-
Structural Modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the linker or the warhead/E3 ligase ligands.
-
Consider Alternative E3 Ligase Ligands: Some E3 ligase ligands may be more prone to efflux than others. If possible, test PROTACs with different E3 ligase recruiters.
-
Issue 3: PROTAC shows good permeability in PAMPA but poor cellular activity.
-
Possible Cause: While PAMPA is a useful high-throughput screen for passive permeability, it does not account for cellular processes such as active transport, efflux, or metabolic instability. The PROTAC may have poor metabolic stability or be subject to strong efflux in cells.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Perform metabolic stability assays using liver microsomes or hepatocytes to determine if the PROTAC is rapidly metabolized.
-
Conduct Caco-2 Assays: Use the Caco-2 assay to evaluate both passive and active transport, including efflux.
-
Measure Intracellular Concentration: Directly measure the intracellular concentration of the PROTAC using methods like LC-MS/MS to determine if it is accumulating in cells to a sufficient level. The NanoBRET Target Engagement assay can also be used to assess intracellular availability.
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Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Permeability and Physicochemical Properties
| PROTAC Example | Linker Composition | Permeability (Papp in 10⁻⁶ cm/s) | Lipophilicity (ALogP) | Molecular Weight (MW) | Reference |
| AT Series | |||||
| Compound 15 | 1-unit PEG | 0.005 | 3.6 | 850-900 | |
| Compound 16 | 2-unit PEG | 0.0025 | 3.4 | 900-950 | |
| CM/CMP Series | |||||
| Compound 12 | 2-unit PEG | 0.004 | 0.8 | 900-950 | |
| Compound 14 | 4-unit PEG | 0.002 | 0.4 | 1000-1050 | |
| MZ Series | |||||
| Compound 7 | 3-unit PEG | 0.6 | 3.7 | 900-950 | |
| Compound 9 | 5-unit PEG | 0.006 | 3.3 | 1000-1050 |
Note: The data presented are illustrative and have been compiled from published studies. Absolute values can vary depending on the specific PROTAC and experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of compounds.
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Preparation of the PAMPA Plate: A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% dodecane solution of phosphatidylcholine) to form an artificial membrane.
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Preparation of Donor and Acceptor Solutions:
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Donor Solution: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) at a known concentration (e.g., 100 µM).
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Acceptor Solution: The acceptor plate wells are filled with the same buffer, often containing a scavenger compound to minimize back-diffusion.
-
-
Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
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Sample Analysis: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.
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Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where: Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can evaluate both passive diffusion and active transport.
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Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-25 days to allow for differentiation and monolayer formation.
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Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker compound (e.g., lucifer yellow).
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Permeability Assay (Apical to Basolateral - A to B):
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The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the PROTAC at a known concentration.
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The basolateral (lower) chamber is filled with fresh transport buffer.
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Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
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The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The procedure is reversed, with the PROTAC-containing solution added to the basolateral chamber and samples taken from the apical chamber. This is done to assess active efflux.
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-
Calculation of Papp and Efflux Ratio:
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The Papp value for both A to B and B to A directions is calculated.
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The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
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Visualizations
Caption: Workflow for assessing and optimizing PROTAC permeability.
Caption: The "Chameleon Effect" of PROTACs crossing the cell membrane.
Caption: Decision tree for troubleshooting low PROTAC permeability.
References
PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the synthesis of PROTACs, with a particular focus on those incorporating polyethylene glycol (PEG) linkers.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your PROTAC synthesis experiments.
Problem: Low or No Yield of the Final PROTAC
Question: I am getting very low or no yield of my final PROTAC after the final coupling step. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the final coupling step is a common issue in PROTAC synthesis. The causes can range from suboptimal reaction conditions to issues with the starting materials. Here’s a step-by-step guide to troubleshoot this problem:
1. Verify the Quality of Starting Materials:
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Purity of Ligands and Linker: Ensure that your target protein ligand (warhead), E3 ligase ligand (anchor), and the PEG linker are of high purity. Impurities can interfere with the coupling reaction. Characterize your starting materials using techniques like NMR, LC-MS, and HPLC.
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Functional Group Integrity: Confirm that the reactive functional groups on your ligands and linker (e.g., amine, carboxylic acid, azide, alkyne) are intact and have not degraded during storage or previous synthetic steps.
2. Optimize the Coupling Reaction Conditions:
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Coupling Reagents: For amide bond formation, ensure you are using fresh and appropriate coupling reagents (e.g., HATU, HBTU, COMU) and a suitable base (e.g., DIPEA, TEA). The choice of reagents can significantly impact the reaction efficiency.
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Reaction Time and Temperature: Monitor the reaction progress using LC-MS at different time points. Some coupling reactions may require longer reaction times or elevated temperatures to go to completion.
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Solvent: Use a dry, high-purity solvent (e.g., DMF, DMSO) that is appropriate for your coupling chemistry. The presence of water can hydrolyze activated esters and reduce the reaction yield.
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Stoichiometry: Experiment with the stoichiometry of your reactants. A slight excess of one of the coupling partners or the coupling reagents might be necessary to drive the reaction to completion.
3. Address Potential Side Reactions:
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PEG Linker-Related Issues: PEG linkers, especially longer chains, can be prone to side reactions. For instance, the ether oxygens in the PEG chain can sometimes coordinate with metal catalysts used in reactions like Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), potentially inhibiting the reaction.
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Protecting Groups: If you are using protecting groups, ensure their complete removal before the coupling step. Incomplete deprotection will result in a lower yield of the desired product.
4. Improve Purification and Isolation:
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Purification Method: PROTACs with PEG linkers can be challenging to purify due to their amphiphilic nature and potential for aggregation.[1][2] Standard column chromatography may not be effective. Consider using purification techniques like preparative HPLC, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[1][]
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Product Loss during Workup: Minimize the number of transfer steps and use appropriate extraction and washing procedures to avoid loss of your product.
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Caption: Troubleshooting workflow for low synthetic yield.
Problem: Difficulty in Purifying the PEGylated PROTAC
Question: I am struggling to purify my PROTAC which contains a PEG linker. The product seems to co-elute with impurities, and I am getting broad peaks in my chromatogram. What purification strategies can I use?
Answer:
The purification of PROTACs with PEG linkers is notoriously challenging due to their unique physicochemical properties.[1] The PEG chain can lead to a broad range of hydrophobicities and conformations, resulting in poor chromatographic separation. Here are some strategies to improve the purification of your PEGylated PROTAC:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTACs.
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Column Choice: Use a C18 column with a suitable particle size and pore size. For complex mixtures, a high-resolution column may be necessary.
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Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. Optimize the gradient to achieve better separation.
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Loading: Avoid overloading the column, as this can lead to peak broadening and poor resolution.
-
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique can be useful for removing small molecule impurities or unreacted ligands from your larger PROTAC molecule. It is particularly effective for separating species with significant differences in molecular weight.
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Ion-Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be a powerful purification tool. The PEG linker can shield the charges on the protein, altering the surface charge density, which can be exploited for separation.
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Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While less common for small molecule PROTACs, it can be a useful supplementary technique to IEX.
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Aqueous Two-Phase Systems (ATPS): This is a liquid-liquid extraction technique that can be used for the purification of PEGylated molecules.
Table 1: Comparison of Purification Techniques for PEGylated PROTACs
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High resolution, widely applicable | Can be challenging for very hydrophilic or hydrophobic PROTACs, potential for product loss |
| SEC | Molecular Size | Good for removing small impurities, mild conditions | Low resolution for molecules of similar size, cannot separate isomers |
| IEX | Charge | High capacity, can separate molecules with different charges | Requires the PROTAC to be charged, PEG linker can shield charges |
| HIC | Hydrophobicity | Complementary to IEX, can separate isomers | Lower capacity and resolution compared to RP-HPLC |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEG linkers in PROTAC synthesis?
A1: PEG linkers are frequently used in PROTAC design and synthesis due to several favorable properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is often a major challenge for these large "beyond Rule of 5" compounds.
-
Improved Cell Permeability: By enhancing solubility, PEG linkers can also positively influence cell permeability, although this is a complex relationship and depends on the overall properties of the PROTAC.
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Tunable Length and Flexibility: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the warhead and the anchor to facilitate efficient ternary complex formation. Their flexibility can also be beneficial in allowing the PROTAC to adopt an optimal conformation for binding.
-
Synthetic Accessibility: Bifunctional PEG linkers with a variety of reactive groups are readily available, simplifying the synthetic process.
Q2: How does the length of the PEG linker affect PROTAC synthesis and activity?
A2: The length of the PEG linker is a critical parameter that can significantly impact both the synthesis and the biological activity of a PROTAC.
-
Synthesis: From a synthetic standpoint, longer PEG linkers can sometimes complicate purification due to their increased flexibility and potential for aggregation.
-
Activity: The linker length directly influences the ability of the PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Too short: A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of the ternary complex.
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Too long: An excessively long linker might result in an unstable or unproductive ternary complex, leading to reduced degradation efficiency. The optimal linker length needs to be determined empirically for each target-ligand pair.
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Q3: What are some common side reactions to be aware of during the synthesis of PROTACs with PEG linkers?
A3: Besides incomplete reactions, several side reactions can occur during the synthesis of PROTACs with PEG linkers:
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Intramolecular Cyclization: If the PEG linker has reactive groups at both ends, there is a possibility of intramolecular cyclization, especially with longer, more flexible linkers.
-
Oligomerization/Polymerization: During coupling reactions, side reactions leading to the formation of dimers or higher-order oligomers of the PROTAC or its intermediates can occur.
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Side Reactions of Coupling Reagents: The coupling reagents themselves can sometimes react with other functional groups present in the molecule, leading to undesired byproducts.
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Metabolic Instability: While not a synthetic issue per se, it's important to note that PEG linkers can be susceptible to metabolic degradation, such as O-dealkylation, which can impact the in vivo stability of the PROTAC.
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References
Technical Support Center: Optimizing NH-bis(PEG2-C2-acid) Conjugation
Welcome to the technical support center for NH-bis(PEG2-C2-acid) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating NH-bis(PEG2-C2-acid) to a primary amine?
A1: A two-step pH process is recommended for optimal results. The activation of the carboxylic acid groups on the PEG linker with EDC and NHS is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][2]
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[1]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer.
-
Buffers to Avoid: Tris, glycine, or acetate buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal the vial and store it under dry conditions. It is best to prepare solutions of EDC and NHS immediately before use.
Q4: What are the recommended molar ratios of EDC and NHS to the NH-bis(PEG2-C2-acid) linker?
A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups on the PEG linker. A suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. For protein conjugations, a ratio of 1:10:25 of carboxyl-containing protein to EDC and NHS has also been suggested. Optimization of these ratios is often necessary to achieve the desired conjugation efficiency.
Q5: How can I control for mono- versus di-conjugation with a bis-acid linker?
A5: Controlling the degree of conjugation is key. To favor mono-conjugation, use a molar excess of the amine-containing molecule relative to the NH-bis(PEG2-C2-acid) linker. Conversely, to favor di-conjugation, use a molar excess of the linker. The reaction time and concentration of reactants will also influence the outcome. Stepwise addition of the linker can also be a strategy to control the reaction.
Q6: How do I quench the reaction?
A6: To stop the conjugation reaction, you can add a quenching reagent that will react with any unreacted NHS-esters. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine, typically added to a final concentration of 10-50 mM. Keep in mind that primary amine-containing quenching agents like Tris or glycine will modify any remaining activated carboxyl groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. | Purchase fresh reagents and store them in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH: The pH of your reaction buffers is critical for both the activation and coupling steps. | Verify the pH of your reaction buffers. Use a two-step pH process: activation at pH 4.5-6.0 (e.g., in MES buffer) followed by coupling at pH 7.0-8.5 (e.g., in PBS). | |
| Inappropriate Buffer: The buffer contains primary amines or carboxylates that are competing with the reaction. | Use recommended buffers like MES for activation and PBS for the coupling step. Avoid Tris, glycine, and acetate buffers. | |
| Hydrolysis of Intermediates: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. | Perform the reaction as quickly as possible after the activation step. Consider a one-pot reaction where the amine is present during activation, though this may be less efficient. | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents can cause the protein to aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | If using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Difficulty Purifying the Conjugate | Complex Reaction Mixture: The reaction can result in a mixture of unreacted starting materials, mono-conjugated product, di-conjugated product, and byproducts. | Utilize appropriate purification techniques. Size exclusion chromatography (SEC) can separate based on size, while ion-exchange chromatography (IEX) can separate based on charge differences between the unconjugated and conjugated species. Reverse-phase HPLC can also be effective for purification. |
| Insoluble Byproducts: If using DCC instead of EDC in an organic solvent, the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. | For aqueous reactions with EDC, byproducts are water-soluble, simplifying purification. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of NH-bis(PEG2-C2-acid) to an Amine-Containing Molecule
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
NH-bis(PEG2-C2-acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Coupling Buffer: PBS (pH 7.2-7.5)
-
Quenching Solution: 1M Hydroxylamine, 1M Tris, or 1M Glycine (pH 8.0)
-
Anhydrous DMF or DMSO (for stock solutions)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
Dissolve the NH-bis(PEG2-C2-acid) in Activation Buffer to a final concentration of 10-20 mg/mL.
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
-
-
Activation of Carboxylated PEG:
-
To the NH-bis(PEG2-C2-acid) solution, add a 2- to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used for labeling. (Note: Adjust molar ratios to favor mono- or di-conjugation as needed).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEG-Conjugate:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Visualizations
References
Technical Support Center: Purification of PROTACs Containing NH-bis(PEG2-C2-acid)
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating the hydrophilic NH-bis(PEG2-C2-acid) linker.
I. Troubleshooting Guides
PROTACs are often large, complex molecules that can present significant purification challenges.[1] The NH-bis(PEG2-C2-acid) linker, while improving solubility, introduces specific considerations due to its polyethylene glycol (PEG) nature and terminal carboxylic acid groups.[2][3]
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common high-resolution technique for final PROTAC purification.[4] However, the unique properties of PEG-ylated, acidic PROTACs can lead to several issues.
Workflow for RP-HPLC Purification of PROTACs
Caption: A typical workflow for purifying PROTACs using RP-HPLC.
Table 1: Troubleshooting Common RP-HPLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary Interactions: The carboxylic acid on the linker can interact with residual silanols on the silica column packing.[5] - Aggregation: The PEG linker can promote self-association, especially at high concentrations. - Slow Kinetics: Large PROTAC molecules may exhibit slow on-off rates with the stationary phase. | - Use Mobile Phase Additives: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases to suppress silanol activity and ensure the carboxylic acid is protonated. - Lower Sample Load: Reduce the amount of PROTAC injected onto the column. - Increase Column Temperature: Elevate the temperature to 30-40°C to improve peak shape and reduce viscosity. |
| Low Recovery / No Elution | - Poor Solubility: The PROTAC may precipitate on the column if the initial mobile phase is too aqueous. - Irreversible Binding: Strong interactions with the column. - On-Column Degradation: The PROTAC may be unstable under acidic mobile phase conditions. | - Adjust Initial Conditions: Start the gradient with a higher percentage of organic solvent (e.g., 20-30% Acetonitrile). Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. - Change Column: Use a column with a different stationary phase (e.g., embedded polar group) or a wider pore size (e.g., 300 Å), which is better for large molecules. - Use a Different Acid: If TFA is suspected to cause degradation, switch to formic acid. |
| Split Peaks | - Sample Overload: Injecting too much sample can saturate the column inlet. - Incompatible Injection Solvent: Dissolving the sample in a much stronger solvent (e.g., 100% DMSO) than the initial mobile phase can cause peak distortion. - Presence of Isomers: The PROTAC may exist as stable rotational isomers (rotamers). | - Reduce Injection Volume/Concentration. - Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If DMSO is required for solubility, inject the smallest possible volume. - Variable Temperature NMR: Run NMR at a higher temperature to see if the peaks coalesce, which would confirm the presence of rotamers. |
| Ghost Peaks | - Carryover: Incomplete elution of the PROTAC from a previous injection. - Contaminated Mobile Phase: Impurities in the water or organic solvent. | - Implement a Column Wash: After each gradient run, include a high-organic wash step (e.g., 95-100% Acetonitrile) for several column volumes. - Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and freshly prepared mobile phases. |
B. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is particularly useful for removing aggregates or separating the PROTAC from much smaller starting materials. It is often used as a polishing step.
Table 2: Troubleshooting Common SEC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate Column: The pore size of the SEC resin is not suitable for the molecular weight of the PROTAC. - Low Flow Rate: Can lead to excessive diffusion and peak broadening. | - Select the Right Column: Choose a column with a fractionation range appropriate for your PROTAC (typically in the 500-2000 Da range). - Optimize Flow Rate: Follow the manufacturer's recommendation for the optimal flow rate for your column. |
| Peak Tailing or Asymmetry | - Non-Specific Interactions: The PROTAC may be interacting with the SEC stationary phase via ionic or hydrophobic interactions. | - Modify Mobile Phase: Increase the salt concentration of the mobile phase (e.g., 150-300 mM NaCl) to disrupt ionic interactions. Adding a small percentage of an organic solvent (e.g., 5-10% isopropanol) can mitigate hydrophobic interactions. |
| PROTAC Elutes Later Than Expected | - Adsorption to Column Matrix: Stronger-than-expected interaction with the column material. | - This is a clear sign of non-ideal SEC behavior. Increase salt and/or organic modifier in the mobile phase as described above. Ensure the mobile phase pH is not near the pI of the PROTAC. |
II. Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with an NH-bis(PEG2-C2-acid) linker showing a very broad peak in RP-HPLC?
This is a common characteristic of molecules containing PEG linkers. The PEG chain is conformationally flexible and exists as a population of different conformers, which can lead to peak broadening on the chromatographic timescale. The terminal carboxylic acid can also contribute to tailing if it interacts with the column. To sharpen the peak, try increasing the column temperature, using an ion-pairing agent like TFA, and ensuring you are not overloading the column.
Q2: My PROTAC has poor solubility in standard HPLC mobile phases. What can I do?
The NH-bis(PEG2-C2-acid) linker is designed to enhance aqueous solubility. However, the ligands attached to it can be very hydrophobic, making the overall molecule amphiphilic. For RP-HPLC, ensure your sample is fully dissolved before injection, using a minimal amount of a strong organic solvent like DMSO if necessary. You may need to start your gradient at a higher initial percentage of organic solvent (e.g., Acetonitrile or Methanol) to prevent the PROTAC from precipitating at the column head.
Q3: How do I confirm the identity and purity of my final purified PROTAC?
A combination of analytical techniques is essential.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It confirms the correct mass of your PROTAC and provides an assessment of purity based on UV absorbance (e.g., at 254 nm) or total ion chromatogram (TIC).
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.
Q4: Should I use Flash Chromatography for my PROTAC?
Flash chromatography is an excellent technique for initial, crude purification to remove major impurities or excess reagents after synthesis. It is generally not sufficient for achieving the high purity (>95-98%) required for biological assays. Use flash chromatography as a first step, followed by preparative RP-HPLC for the final polishing. For flash, C18-functionalized silica is the most common stationary phase.
Q5: What are the key parameters to optimize during preparative HPLC method development?
The goal is to maximize resolution and throughput.
-
Column Choice: Select a C18 column with a wide pore size (300 Å is often suitable for large molecules).
-
Mobile Phase: Screen Acetonitrile and Methanol as the organic phase. Use 0.1% Formic Acid or 0.1% TFA as an additive.
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Gradient: Run a shallow gradient around the elution point of your PROTAC to maximize separation from nearby impurities.
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Loading: Determine the maximum amount of PROTAC you can inject without significant loss of resolution or peak shape distortion.
Troubleshooting Decision Tree for PROTAC Purification
Caption: A decision tree for troubleshooting common PROTAC purification issues.
III. Experimental Protocols
A. Protocol: Preparative RP-HPLC Purification
This protocol is a general starting point and must be optimized for each specific PROTAC.
-
Sample Preparation:
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Dissolve the crude PROTAC product in a minimal volume of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
If possible, dilute this stock with the initial mobile phase (e.g., 90:10 Water:Acetonitrile w/ 0.1% TFA) to the desired injection concentration. Ensure the solution is clear and free of particulates. Filter if necessary.
-
-
Chromatography Conditions:
-
System: Preparative HPLC with UV-Vis and/or Mass Spec detector.
-
Column: C18, 5-10 µm particle size, ≥20 mm internal diameter, 150-250 mm length. A pore size of 300 Å is recommended.
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.
-
Flow Rate: Dependent on column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor at a wavelength where the aromatic portions of the PROTAC absorb (e.g., 254 nm, 280 nm).
-
Gradient: Develop based on analytical scale runs. A representative gradient is:
-
20-50% B over 30 minutes
-
50-95% B over 5 minutes
-
Hold at 95% B for 5 minutes (column wash)
-
Return to 20% B and re-equilibrate for 10-15 minutes.
-
-
-
Execution:
-
Perform a blank run with injection solvent to identify any system peaks.
-
Inject the prepared sample.
-
Collect fractions based on UV detector signal, either manually or using an automated fraction collector. Collect the main peak in multiple smaller fractions.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical LC-MS to determine their purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry powder.
-
B. Protocol: Analytical LC-MS for Purity Assessment
-
Sample Preparation:
-
Prepare a ~1 mg/mL stock solution of the purified, lyophilized PROTAC in DMSO or Methanol.
-
Dilute to ~10-20 µg/mL in a 50:50 Water:Acetonitrile mixture.
-
-
Chromatography Conditions:
-
System: Analytical UPLC or HPLC coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).
-
Column: C18, <2 µm particle size, 2.1 mm internal diameter, 50 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4-0.6 mL/min.
-
Gradient: A typical fast gradient is 5% to 95% B over 5-7 minutes.
-
MS Settings: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection. Set the mass range to scan for the expected molecular ion ([M+H]⁺, [M-H]⁻, and common adducts like [M+Na]⁺).
-
-
Data Analysis:
-
Integrate the peak area of the PROTAC in the UV chromatogram.
-
Calculate purity by dividing the main peak area by the total area of all peaks.
-
Confirm the mass of the main peak corresponds to the expected mass of the PROTAC.
-
References
Technical Support Center: Mitigating Antibody-Drug Conjugate (ADC) Aggregation with Hydrophilic Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to antibody-drug conjugate (ADC) aggregation, with a focus on the strategic use of hydrophilic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a multifaceted issue stemming from the increased hydrophobicity of the conjugate after the attachment of a linker and payload.[1] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: The conjugation of poorly soluble, hydrophobic linker-payloads to the surface of an antibody creates hydrophobic patches. To minimize their exposure to the aqueous environment, these patches can interact between ADC molecules, leading to self-association and aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1][3] While a higher DAR can enhance potency, it often comes at the cost of increased aggregation and faster clearance from circulation.
-
Conjugation Process Conditions: Solvents used to dissolve hydrophobic linker-payloads can disrupt the antibody's structure. Furthermore, unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can promote aggregation.
-
Environmental Stress: Exposure to thermal stress, agitation during transportation, and even light can degrade the ADC and induce aggregation.
-
Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation than others. The conjugation process can further exacerbate this tendency.
Q2: How do hydrophilic linkers help in preventing ADC aggregation?
A2: Hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, are a key strategy to counteract the hydrophobicity of the payload and reduce ADC aggregation. They achieve this through several mechanisms:
-
Increased Solubility: Hydrophilic linkers improve the overall water solubility of the ADC, which helps to prevent the formation of aggregates.
-
Steric Hindrance: The flexible chains of hydrophilic linkers can create a "shielding" effect, sterically hindering the hydrophobic interactions between ADC molecules that lead to aggregation.
-
Improved Pharmacokinetics: By reducing aggregation and nonspecific interactions, hydrophilic linkers can lead to a longer circulation half-life and improved pharmacokinetic profiles.
-
Enabling Higher DAR: The use of hydrophilic linkers can enable the development of ADCs with higher DARs without the common issues of aggregation and loss of affinity.
Q3: What are some examples of hydrophilic linkers used in ADCs?
A3: Polyethylene glycol (PEG) is a widely used hydrophilic linker in ADC development due to its water solubility, low toxicity, and low immunogenicity. Other hydrophilic linkers include those incorporating sulfonate groups or β-glucuronide motifs. The structure and placement of the hydrophilic moiety are crucial; for instance, pendant PEG chains have been shown to be highly effective in improving stability and pharmacokinetics.
Q4: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?
A4: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences the propensity of an ADC to aggregate. Generally, a higher DAR leads to increased surface hydrophobicity, which in turn increases the likelihood of aggregation. While a high DAR is often desirable for enhanced potency, it can negatively impact the ADC's stability, solubility, and pharmacokinetic profile. Therefore, optimizing the DAR is a crucial step in ADC development to balance efficacy with manufacturability and safety. The use of hydrophilic linkers can help to mitigate the aggregation issues associated with higher DARs.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| High levels of aggregation observed in Size Exclusion Chromatography (SEC). | 1. Hydrophobic linker/payload: The inherent hydrophobicity of the conjugated molecule is driving self-association. 2. High Drug-to-Antibody Ratio (DAR): Too many drug molecules are conjugated to the antibody, increasing surface hydrophobicity. 3. Suboptimal buffer conditions: The pH or salt concentration of the formulation buffer is not ideal for ADC stability. 4. Stress-induced aggregation: The ADC has been exposed to thermal stress, agitation, or freeze-thaw cycles. | 1. Incorporate a hydrophilic linker: Introduce a PEG-based or other hydrophilic linker to mask the hydrophobicity of the payload. 2. Optimize the DAR: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help achieve this. 3. Buffer screening: Evaluate a range of pH and salt concentrations to find the optimal formulation for your ADC. 4. Minimize environmental stress: Ensure proper storage and handling procedures are followed. |
| Poor peak shape and tailing in SEC analysis. | 1. Non-specific interactions: The hydrophobic nature of the ADC is causing interactions with the SEC column stationary phase. 2. Inappropriate mobile phase: The mobile phase composition is not sufficient to prevent these non-specific interactions. | 1. Use a specialized SEC column: Employ columns with a hydrophilic coating designed for the analysis of hydrophobic proteins like ADCs. 2. Optimize the mobile phase: The addition of organic modifiers, such as isopropanol or acetonitrile, to the mobile phase can help to reduce hydrophobic interactions and improve peak shape. |
| Discrepancies in aggregation levels between different analytical methods (e.g., SEC vs. Dynamic Light Scattering - DLS). | 1. Different detection principles: SEC separates based on hydrodynamic volume, while DLS measures the size distribution of particles in solution. They may be sensitive to different types of aggregates. 2. Sample preparation differences: The sample may be diluted or filtered differently for each technique, potentially altering the aggregation state. | 1. Use orthogonal methods: Employ a combination of techniques, such as SEC-MALS, DLS, and analytical ultracentrifugation (AUC), for a comprehensive characterization of aggregation. 2. Standardize sample preparation: Use consistent sample handling procedures across all analytical methods. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics
| Linker | PEG Units | Aggregation (%) | Plasma Clearance (mL/hr/kg) |
| Linker A | 0 | 15.2 | 1.8 |
| Linker B | 4 | 8.5 | 1.2 |
| Linker C | 8 | 3.1 | 0.7 |
| Linker D | 12 | 1.5 | 0.5 |
This table summarizes hypothetical data based on trends reported in the literature, where longer PEG chains generally lead to reduced aggregation and lower plasma clearance.
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC | Average DAR | Aggregation (%) |
| ADC-1 | 2.1 | 2.5 |
| ADC-2 | 3.8 | 6.8 |
| ADC-3 | 7.5 | 18.3 |
This table illustrates the general trend that higher DAR values are correlated with increased levels of aggregation.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method is used to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume, with MALS providing an accurate measurement of their molar mass.
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) and MALS and refractive index (RI) detectors with the mobile phase (typically a formulation buffer or phosphate-buffered saline) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure the system is stable with a flat baseline for both MALS and RI detectors.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample (e.g., 50 µL) onto the SEC column.
-
Collect the light scattering, refractive index, and UV (280 nm) data as the sample elutes.
-
-
Data Analysis:
-
Use the MALS software to calculate the molar mass of each eluting peak.
-
Integrate the peaks in the UV chromatogram corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
-
Protocol 2: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a valuable tool for characterizing ADCs and assessing the impact of different linkers and DARs.
-
System Preparation:
-
Equilibrate the HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in mobile phase A.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from high salt (mobile phase A) to low salt (mobile phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This can be used to compare different ADC formulations or batches.
-
Visualizations
Caption: Logical flow diagram illustrating the primary causes and mechanism of ADC aggregation.
Caption: Experimental workflow for mitigating ADC aggregation using hydrophilic linkers.
References
Technical Support Center: Scaling Up Synthesis of PEGylated PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC, and why is it important for scalability?
A: The polyethylene glycol (PEG) linker is a critical component of a PROTAC molecule, connecting the ligand that binds to the target protein with the ligand that recruits an E3 ligase.[1][2] Its role extends beyond being a simple spacer. The PEG linker significantly influences the PROTAC's physicochemical properties, which are crucial for scalability and therapeutic efficacy.[3]
Key functions include:
-
Improving Solubility and Permeability: PEG chains can enhance the water solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption.[2][4]
-
Facilitating Ternary Complex Formation: The length and flexibility of the PEG linker are pivotal for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length allows the two proteins to come into close proximity for efficient ubiquitination.
-
Influencing Degradation Efficiency: The stability of the ternary complex directly impacts the efficiency of target protein degradation, which is often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
For scalability, using well-defined, high-purity PEG linkers is essential for ensuring batch-to-batch consistency and simplifying downstream purification.
Q2: What are the most significant challenges when scaling up the synthesis of PEGylated PROTACs?
A: Scaling up PEGylated PROTAC synthesis presents several significant challenges stemming from their complex molecular structures. Key difficulties include:
-
Low Synthetic Yields: Multi-step synthetic routes and the complexity of the final conjugation steps can lead to low overall yields, making large-scale production costly and inefficient.
-
Product Heterogeneity and Purification: The synthesis often results in a complex mixture containing the desired product, unreacted starting materials, partially formed intermediates, and isomers. The inherent polydispersity of some PEG reagents can further complicate this, leading to a mixture of PROTACs with varying linker lengths. Separating these closely related species is a major purification hurdle.
-
Poor Physicochemical Properties: PROTACs are often large molecules (MW 700-1000 Da) with poor aqueous solubility and permeability, which complicates handling, formulation, and achieving desired pharmacokinetic profiles. These properties often fall outside of Lipinski's Rule of Five.
-
Process Control and Consistency: Maintaining consistent reaction conditions and ensuring the quality of raw materials, especially the PEG linkers, is critical for reproducible large-scale synthesis and consistent product quality.
Q3: How does the length of the PEG linker affect the scalability and performance of a PROTAC?
A: The linker's length is a critical parameter that must be empirically optimized for each PROTAC system, as it significantly impacts both biological activity and manufacturability.
-
Impact on Performance:
-
Optimal Length: An optimal linker length is required to facilitate the formation of a stable ternary complex, leading to efficient protein degradation.
-
Too Short: A linker that is too short may prevent the target protein and E3 ligase from binding simultaneously, hindering ternary complex formation.
-
Too Long: Excessively long linkers can lead to decreased potency due to a higher entropic penalty upon binding and may increase the risk of off-target effects.
-
-
Impact on Scalability:
-
Synthesis: The use of discrete, monodisperse PEG linkers of varying lengths allows for systematic evaluation and leads to a more homogeneous final product, which simplifies purification and analysis during scale-up.
-
Purification: A heterogeneous mixture of PROTACs with different PEG chain lengths, resulting from polydisperse reagents, poses a significant challenge for large-scale purification. Therefore, starting with well-defined linkers is crucial for a scalable process.
-
Q4: What is the "hook effect" and why is it a concern for PEGylated PROTACs?
A: The "hook effect" describes a phenomenon where the efficacy of a PROTAC (i.e., target protein degradation) decreases at high concentrations. Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), high concentrations of the PROTAC lead to the formation of separate binary complexes (Target Protein-PROTAC and E3 Ligase-PROTAC). These binary complexes are non-productive and compete with the formation of the ternary complex, thus reducing the overall degradation efficiency. This results in a bell-shaped dose-response curve.
This is a concern because it defines a therapeutic window and requires careful dose selection to ensure optimal efficacy. Understanding the concentration at which the hook effect occurs is critical during development to establish proper dosing regimens.
Section 2: Troubleshooting Guides
Problem: Low Synthetic Yield During Scale-Up
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Coupling Reactions | 1. Optimize Reaction Conditions: Re-evaluate solvent, temperature, reaction time, and stoichiometry of reagents. Even conditions that work at a lab scale may need re-optimization for larger volumes. 2. Screen Coupling Reagents: Test a panel of different amide coupling or click chemistry reagents to find one that provides higher efficiency and fewer side products at scale. 3. Improve Solubility: Ensure all reactants are fully dissolved. Poor solubility can lead to incomplete reactions. Consider alternative solvent systems. |
| Side Reactions or Product Degradation | 1. Protect Functional Groups: Ensure that all sensitive functional groups on the warhead, E3 ligase ligand, and linker are adequately protected to prevent unwanted side reactions. 2. Analyze Byproducts: Use LC-MS to identify major byproducts. Understanding their structure can provide insight into the problematic reaction step. 3. Modify Synthesis Strategy: Consider changing the order of synthetic steps. For example, attaching the linker to the E3 ligase ligand first before coupling to the target ligand might be more efficient. |
| Use of Complex Precursors | 1. Adopt a Modular Approach: Utilize commercially available "Degrader Building Blocks," which consist of an E3 ligase ligand pre-conjugated to a linker with a reactive handle. This can reduce the number of synthetic steps and simplify the overall process. |
Problem: Difficulty in Purification and High Product Heterogeneity
| Possible Cause | Troubleshooting Steps & Solutions |
| Polydisperse PEG Linker | 1. Use Monodisperse PEG Linkers: Source high-purity, monodisperse PEG linkers to ensure the final PROTAC product has a uniform length. This is the most effective way to reduce heterogeneity from the start. 2. Characterize Raw Materials: Implement stringent quality control to verify the purity and dispersity of incoming PEG reagents before use in synthesis. |
| Formation of Isomers and Multi-PEGylated Species | 1. Employ Orthogonal Purification Methods: A single chromatography step is often insufficient. Implement a multi-step purification strategy. A common and effective approach is to use Size-Exclusion Chromatography (SEC) first to remove unreacted PEG and high-molecular-weight aggregates, followed by Reversed-Phase HPLC (RP-HPLC) for high-resolution separation of the target molecule from closely related impurities and isomers. 2. Optimize Chromatography Conditions: Methodically screen different columns, mobile phases, and gradients for both SEC and RP-HPLC to achieve the best possible separation. |
| Incomplete Reactions | 1. Drive Reactions to Completion: Re-optimize reaction conditions (e.g., longer reaction time, slight excess of one reagent) to minimize the amount of unreacted starting material in the crude product. 2. Utilize Preparative HPLC: Scale up the analytical HPLC method to a semi-preparative or preparative scale to effectively fractionate and isolate the pure compound. |
Section 3: Data Presentation
Table 1: Comparison of HPLC Methods for PEGylated PROTAC Purification
| Method | Separation Principle | Primary Application in PROTAC Purification | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Hydrodynamic volume (size) in solution. | Removal of high-molecular-weight aggregates and excess unreacted PEG reagent. | Robust, good for initial cleanup, preserves protein structure (if applicable). | Cannot separate positional isomers or species of similar size. |
| Ion-Exchange Chromatography (IEX-HPLC) | Net surface charge. | Separating species with different degrees of PEGylation, as PEG chains can shield surface charges. | High capacity, can separate based on charge differences. | Resolution may decrease with higher degrees of PEGylation due to charge shielding. Problematic for preparative-scale isomer separation. |
| Reversed-Phase Chromatography (RP-HPLC) | Hydrophobicity. | High-resolution separation of the target PROTAC from closely related impurities, including positional isomers. | Excellent resolving power for closely related molecules. | Can use harsh organic solvents that may degrade sensitive molecules; scaling up can be complex. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (under non-denaturing conditions). | An orthogonal method, useful as a supplementary step when IEX or SEC is insufficient. | Uses milder conditions than RP-HPLC. | Generally has lower capacity and resolution compared to IEX and RP-HPLC. |
Section 4: Key Experimental Protocols
Protocol 1: General Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for analyzing the purity of a synthesized PEGylated PROTAC. Optimization will be required for specific molecules.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 254 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, ACN/Water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B for re-equilibration.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to confirm the identity of the main peak and characterize impurities.
-
Protocol 2: Analysis of Aggregates and Unreacted PEG by Size-Exclusion HPLC (SEC-HPLC)
This protocol is designed to separate molecules based on size and is ideal for detecting high-molecular-weight aggregates and residual PEG reagent.
-
System Preparation:
-
Column: A suitable SEC column for the expected molecular weight range (e.g., 7.8 x 300 mm).
-
Mobile Phase: Isocratic mobile phase, typically a phosphate or saline buffer (e.g., 150 mM Sodium Phosphate, pH 7.0). Ensure the mobile phase is filtered and degassed.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm (for the PROTAC) and a Refractive Index (RI) or Charged Aerosol Detector (CAD) for detecting the PEG reagent which may lack a UV chromophore.
-
-
Sample Preparation:
-
Dissolve the sample in the SEC mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20-50 µL of the sample.
-
Run the analysis under isocratic conditions for a sufficient time to elute all components (typically 15-30 minutes).
-
-
Data Analysis:
-
Identify peaks based on their elution time. Aggregates will elute first (shortest retention time), followed by the monomeric PROTAC, and finally, the smaller unreacted PEG and other small molecules will elute last.
-
Quantify the relative percentage of each species by peak area.
-
Section 5: Visualizations
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for PEGylated PROTAC scale-up synthesis and purification.
References
Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during bioconjugation experiments, with a specific focus on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My bioconjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation yield is a frequent issue that can stem from several areas of your experimental workflow. The primary factors to investigate typically fall into four categories: the quality and stability of your starting materials, suboptimal reaction conditions, loss of product during purification, and aggregation or precipitation of the bioconjugate.[1][] Each of these areas requires careful consideration to identify and resolve the root cause of poor efficiency.
A systematic approach to troubleshooting is often the most effective way to identify the problem.
Q2: How do reagent and buffer issues contribute to low yield?
The quality and composition of your starting materials are critical for a successful conjugation. Several factors can lead to poor outcomes:
-
Incorrect Biomolecule Concentration : An over- or underestimated protein or antibody concentration will lead to a suboptimal molar ratio of reagents, affecting efficiency.[3] It is crucial to accurately determine the concentration of your biomolecule before starting.[3]
-
Interfering Substances : Buffers containing primary amines (e.g., Tris or glycine) will compete with the target biomolecule for amine-reactive reagents like NHS esters, significantly reducing yield. Similarly, preservatives or carrier proteins (e.g., BSA, gelatin) can interfere with the reaction and should be removed via buffer exchange or purification.
-
Degraded Crosslinker : Many crosslinkers, such as NHS esters and maleimides, are moisture-sensitive and can hydrolyze over time if not stored correctly in a desiccated environment. Using a hydrolyzed reagent will result in little to no conjugation. Always use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent condensation.
-
Inactive Functional Groups : For thiol-maleimide conjugations, ensure that the cysteine residues on the protein are reduced and available as free thiols (-SH). Disulfide bonds may need to be reduced with an agent like TCEP, which must then be removed before adding the maleimide reagent.
Q3: My protein aggregates or precipitates during or after the reaction. What can I do to prevent this?
Protein aggregation is a common problem that leads to a loss of soluble, active conjugate, and thus an apparent low yield. It can be caused by changes to the protein's surface properties upon conjugation.
-
Over-labeling : The addition of too many linker-payload molecules can alter the protein's net charge and increase surface hydrophobicity, leading to reduced solubility and aggregation. Try reducing the molar excess of the labeling reagent.
-
Hydrophobic Reagents : Using a highly hydrophobic crosslinker or payload can increase the propensity of the conjugate to aggregate. Employing hydrophilic linkers, such as those containing polyethylene glycol (PEG), can improve the solubility and stability of the final conjugate.
-
Suboptimal Buffer Conditions : Extreme pH, high ionic strength, or high protein concentration can promote aggregation. Consider performing the reaction at a lower protein concentration, optimizing the buffer pH, or conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Stabilizing Excipients : The addition of excipients such as arginine (50-100 mM), glycerol (5-20%), or non-ionic detergents (e.g., Polysorbate 20) to the reaction buffer can help maintain protein solubility.
Q4: How do I select and optimize the reaction conditions?
Optimizing reaction parameters is crucial for maximizing yield while minimizing side reactions like hydrolysis.
| Parameter | Recommendation | Rationale |
| pH | NHS Esters: 7.2-8.5 Maleimides: 6.5-7.5 | For NHS esters, a slightly alkaline pH deprotonates primary amines (-NH2) for efficient reaction, but pH > 8.5 significantly increases hydrolysis. For maleimides, pH < 7.5 favors reaction with thiols over amines and minimizes maleimide hydrolysis. |
| Molar Ratio | Start with a 5- to 20-fold molar excess of the linker/payload over the biomolecule. | A higher excess of the limiting reagent can help drive the reaction to completion, but excessive amounts can lead to over-labeling and aggregation. This should be determined empirically. |
| Temperature | Room temperature (20-25°C) or 4°C. | Most reactions proceed efficiently at room temperature. Lowering the temperature to 4°C can reduce aggregation and degradation of sensitive proteins, but will require a longer reaction time. |
| Reaction Time | 1-4 hours at room temperature; 4 hours to overnight at 4°C. | Reaction time should be optimized to allow for maximum conjugation before significant reagent hydrolysis or product degradation occurs. |
Q5: How can I improve my yield during the purification step?
Significant amounts of the desired bioconjugate can be lost during purification. The choice of purification method is critical and depends on the properties of the conjugate and the impurities to be removed.
-
Size Exclusion Chromatography (SEC) : Commonly used to separate the larger bioconjugate from smaller, unreacted linkers and payloads.
-
Ion-Exchange Chromatography (IEX) : Separates molecules based on net charge. This can be effective for separating conjugates with different degrees of labeling (DOL).
-
Hydrophobic Interaction Chromatography (HIC) : Separates based on hydrophobicity and is particularly useful for characterizing antibody-drug conjugates (ADCs), as it can resolve species with different drug-to-antibody ratios (DARs).
-
Tangential Flow Filtration (TFF) / Dialysis : These methods are effective for buffer exchange and removing small molecule impurities and are often scalable.
If you are experiencing product loss, consider optimizing your chromatography conditions (e.g., gradient, resin type) or using a gentler method like TFF.
Q6: How do I properly characterize my final product to confirm conjugation?
Proper characterization is essential to confirm that conjugation was successful and to determine the efficiency of the reaction.
-
UV-Vis Spectroscopy : Can be used to determine the concentration of the bioconjugate and the degree of labeling (DOL) or drug-to-antibody ratio (DAR), provided the attached molecule has a distinct absorbance spectrum.
-
SDS-PAGE : A straightforward method to visually confirm conjugation. The bioconjugate should show a shift in molecular weight compared to the unconjugated biomolecule.
-
Mass Spectrometry (MS) : Provides a precise mass of the conjugate, confirming the covalent attachment and allowing for determination of the label distribution.
-
Chromatography (HPLC) : Techniques like SEC, RP-HPLC, and HIC can be used to assess purity, aggregation, and the distribution of conjugated species.
Key Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive NHS Ester Conjugation
This protocol outlines a general method for labeling a protein with a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous organic solvent (DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein : Ensure the protein is in an amine-free buffer (like PBS). If necessary, perform a buffer exchange. Confirm protein concentration.
-
Prepare NHS Ester : Immediately before use, dissolve the NHS ester in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Reaction : Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring or vortexing.
-
Incubation : Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification : Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.
-
Characterization : Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm a shift in molecular weight.
Protocol 2: General Procedure for Thiol-Reactive Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein's free cysteine residues.
Materials:
-
Protein containing free sulfhydryl groups
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5, degassed and EDTA-containing)
-
Reducing agent (e.g., TCEP), if needed
-
Maleimide-functionalized molecule
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column
Procedure:
-
Protein Preparation : If the protein contains disulfide bonds that need to be targeted, reduce them with a 10-20 fold molar excess of TCEP for 30-60 minutes. Crucially , remove the excess reducing agent using a desalting column before proceeding.
-
Prepare Maleimide : Dissolve the maleimide reagent in a compatible solvent (e.g., DMSO).
-
Reaction : Add a 10- to 20-fold molar excess of the maleimide solution to the protein in the reaction buffer.
-
Incubation : Incubate at room temperature for 1-2 hours or at 4°C overnight. To prevent re-oxidation of thiols, the reaction can be performed under an inert atmosphere (e.g., nitrogen).
-
Quenching : Add a quenching reagent (e.g., free cysteine) to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification : Purify the conjugate using a suitable chromatography method (e.g., SEC).
-
Characterization : Characterize the final product using mass spectrometry to confirm site-specific conjugation and SDS-PAGE to check for purity and size shift.
References
Validation & Comparative
A Comparative Guide to NMR Spectroscopy of NH-bis(PEG2-C2-acid) and Related PROTAC Linkers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs), Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural verification. This guide provides a comparative analysis of the NMR spectroscopic features of molecules containing the NH-bis(PEG2-C2-acid) moiety and other structurally related polyethylene glycol (PEG)-based linkers. The information presented herein, supported by experimental data from analogous compounds, serves as a practical reference for the characterization of these flexible and widely utilized PROTAC components.
Comparison of Spectroscopic Data
While a complete, publicly available NMR dataset for NH-bis(PEG2-C2-acid) is not readily accessible, analysis of structurally similar compounds provides a strong foundation for predicting its spectral characteristics. The following tables summarize key ¹H and ¹³C NMR data for representative PEG-based linkers, offering a comparative framework for spectral interpretation.
Table 1: ¹H NMR Data for Representative PEG-based Linkers
| Compound/Moiety | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Monocarboxylated PEG | -CH₂-CH₂-O- (PEG backbone) | ~3.6 | s | Characteristic sharp singlet for the repeating ethylene glycol units.[1] |
| -CH₂-COOH | ~4.1 | s | Protons adjacent to the carboxylic acid are shifted downfield.[1] | |
| mPEG-cat | -O-CH₂CH₂O- | 3.51-3.67 | m | Multiplet for the repeating PEG units. |
| -NHCO-CH₂- | 2.85 | s | Singlet for the methylene group adjacent to the amide carbonyl. | |
| -CH₂- (adjacent to aromatic) | 2.5 | s | Singlet for the methylene group adjacent to an aromatic ring. | |
| NH₂-PEG₃ | Structure consistent with NMR | - | - | Certificate of analysis confirms structural integrity via NMR.[2] |
| General mPEG | -O-CH₃ | ~3.37 | s | Singlet for the terminal methoxy group.[3] |
| ¹³C satellites of PEG backbone | ~3.47 and ~3.82 | t | Result from ¹H-¹³C coupling; their intensity increases with PEG molecular weight.[3] |
Table 2: ¹³C NMR Data for a Representative Monocarboxylated PEG
| Carbon | Chemical Shift (δ, ppm) |
| -COOH | 172 |
| -CH₂CH₂OH | 72 |
| -CH₂CH₂O- (PEO) | 70 |
| -CH₂COOH | 69 |
| -CH₂OH | 61 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra of PEG-containing molecules.
Sample Preparation:
-
Weigh accurately 5-10 mg of the lyophilized PEG-linker.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)). The internal standard should have a resonance that does not overlap with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds should be used.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
Integrate all signals. For ¹H NMR of PEGylated compounds, it is important to correctly identify and integrate the main PEG backbone signal and any terminal group signals. Note that ¹H-¹³C coupling can give rise to satellite peaks that flank the main PEG signal.
Visualizing Molecular Structure and NMR Workflow
The following diagrams illustrate the general structure of the NH-bis(PEG2-C2-acid) linker and a typical workflow for its NMR analysis.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[2]
Mechanism of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumors.[3] This controlled release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.
There are three main types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by proteases like cathepsin B, which is overexpressed in the lysosomes of tumor cells.
-
pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is found in the cytoplasm of cells.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
Non-cleavable linkers provide a more stable connection between the antibody and the payload. Drug release is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process releases the payload with the linker and a single amino acid residue attached.
This mechanism generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the charged nature of the released payload-linker-amino acid complex often limits its ability to diffuse across cell membranes, thus diminishing the bystander effect.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how PEG linker length influences PROTAC efficacy, supported by experimental data, detailed methodologies, and visual representations of key processes.
The linker is not merely a spacer but a critical determinant of a PROTAC's success, profoundly impacting its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker might lead to a non-productive complex where ubiquitination sites are inaccessible.[1]
Comparative Analysis of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited. Below are tables summarizing quantitative data from studies on different protein targets.
Case Study 1: Targeting Tank-Binding Kinase 1 (TBK1)
PROTACs targeting TBK1 with linkers of varying lengths demonstrated a clear dependence of degradation on linker size. Degradation was not observed with linkers shorter than 12 atoms.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | |
| 12-29 | Submicromolar | - | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Case Study 2: Targeting Bruton's Tyrosine Kinase (BTK)
For a series of BTK degraders, longer PEG linkers (≥ 4 PEG units) were found to be more effective. Shorter linkers impaired the binding affinity for both BTK and the E3 ligase Cereblon (CRBN), likely due to steric hindrance.
| Linker Composition | DC50 (nM) | Cooperativity in Ternary Complex | Reference |
| Short Linkers (< 4 PEG units) | Impaired Potency (up to 20-fold less) | - | |
| Long Linkers (≥ 4 PEG units) | 1-40 | Lacked positive cooperativity |
Case Study 3: Targeting Estrogen Receptor α (ERα)
In the development of ERα-targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent in degrading the target compared to a 12-atom linker, even though both had similar binding affinities to ERα.
| Linker Length (atoms) | Degradation Potency | Reference |
| 12 | Less potent | |
| 16 | More potent |
Case Study 4: Targeting EGFR and HER2
Alterations in linker length can also impart selectivity. A lapatinib-based PROTAC was able to degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader, abolishing HER2 degradation.
| PROTAC | Linker Modification | Target Degradation Profile | Reference |
| PROTAC 27 | Original Linker | Degrades both EGFR and HER2 | |
| PROTAC 28 | Extended by one ethylene glycol unit | Selectively degrades EGFR |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, OVCAR8, Ramos) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Cell Viability Assay (MTT/MTS)
This assay is used to assess the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
-
MTT/MTS Reagent Addition:
-
For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT assay: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Stability of Amide Bonds in Bioconjugates
For researchers, scientists, and professionals in drug development, the stability of the linker connecting a payload to a biological molecule is a critical determinant of a bioconjugate's efficacy and safety. The amide bond is a cornerstone of bioconjugate chemistry, prized for its inherent stability. This guide provides an objective comparison of amide bond stability against other common linkages, supported by experimental data and detailed protocols for assessment.
The Inherent Stability of the Amide Bond
The amide bond's remarkable stability is largely attributed to resonance, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group's pi-orbital.[1][2] This resonance imparts a partial double bond character to the carbon-nitrogen bond, resulting in a planar structure and restricted rotation.[1] This characteristic makes the amide bond significantly more resistant to hydrolysis than other linkages, such as esters, under physiological conditions.[2][3] While generally robust, the stability of an amide bond can be influenced by several factors including pH, temperature, steric hindrance, and enzymatic action.
Comparative Stability of Common Bioconjugate Linkages
The choice of linker is critical in bioconjugate design. The following table provides a comparative overview of the stability of amide bonds versus other commonly used chemical linkages.
| Linkage Type | General Stability | Susceptibility to Hydrolysis (pH 7.4) | Enzymatic Cleavage | Key Characteristics |
| Amide | High | Very slow (Half-life can be years) | Susceptible to proteases/amidases | Highly stable, common in nature (peptide bonds). |
| Ester | Moderate to Low | Prone to hydrolysis | Susceptible to esterases | Often used for prodrugs requiring cleavage. |
| Carbamate | Moderate | More stable than esters, but less than amides | Can be cleaved by some enzymes | Stability can be tuned by neighboring groups. |
| Thioether | High | Very stable | Generally stable | Formed via Michael addition to maleimides or reaction with haloacetamides. |
| Oxime | Moderate | Generally stable at neutral pH, but can be acid-labile | Generally resistant | Formed by reaction of an aminooxy group with an aldehyde or ketone. |
| Hydrazone | Low (pH-dependent) | Labile, especially at acidic pH (e.g., in endosomes) | Generally resistant | Commonly used for acid-cleavable drug release systems. |
| Disulfide | Reductively Labile | Stable to hydrolysis | Cleaved by reducing agents (e.g., glutathione) | Used for intracellular drug delivery. |
Quantitative Assessment of Amide Bond Stability
The following table summarizes quantitative data on the stability of amide bonds in different chemical environments, highlighting their general resistance to non-enzymatic hydrolysis.
| Compound/Context | Condition | Rate Constant / Half-Life | Reference |
| General Peptide Bond | pH 7, Neutral Water | Half-life ≈ 267 years | |
| N-CH2F amides | Fetal Bovine Serum (FBS), pH 7.4, RT | 60-100% intact after 24 hours | |
| N-CH2F amides | HCl solution, pH 2.0, RT | 60-100% intact after 24 hours | |
| Decapeptide with Pd(H2O)4 | pH 2.3, 60 °C | Cleavage observed after 24 hours |
Experimental Protocols for Stability Assessment
Assessing the stability of an amide bond in a bioconjugate is crucial. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of a bioconjugate in a biologically relevant matrix.
Objective: To measure the rate of degradation of a bioconjugate in plasma over time.
Materials:
-
Bioconjugate stock solution (e.g., in DMSO or PBS)
-
Human or animal plasma (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC-MS system
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the bioconjugate stock solution into the plasma to a final concentration of 1-10 µM. A parallel control in PBS can also be run.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 2-3 volumes of the cold quenching solution. This precipitates plasma proteins and stops enzymatic activity.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by LC-MS to quantify the remaining parent bioconjugate and identify any degradation products.
-
Plot the percentage of remaining bioconjugate against time to determine its half-life (t½) in plasma.
Protocol 2: Enzymatic Degradation Assay
This protocol assesses the susceptibility of the amide bond to specific proteases.
Objective: To determine if the amide bond in the bioconjugate is a substrate for common proteases.
Materials:
-
Bioconjugate stock solution
-
Protease stock solutions (e.g., Trypsin, Chymotrypsin, Cathepsin B) in their respective appropriate buffers.
-
Reaction buffer (e.g., Tris or PBS, pH adjusted for optimal enzyme activity)
-
Quenching solution (e.g., 1% Trifluoroacetic acid (TFA) or acetonitrile)
-
HPLC-MS system
Procedure:
-
Prepare a solution of the bioconjugate in the reaction buffer.
-
Initiate the reaction by adding the protease to the bioconjugate solution. A typical enzyme:substrate ratio is 1:20 to 1:100 (w/w).
-
Incubate the mixture at the optimal temperature for the enzyme (usually 37°C).
-
At specified time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or HPLC-MS to monitor the disappearance of the parent compound and the formation of cleavage products.
-
The identity of the cleavage products can be confirmed by mass spectrometry to verify that cleavage occurred at the amide bond.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of the chemical principles and experimental processes involved in assessing amide bond stability.
Caption: Amide resonance leads to greater stability than ester resonance.
Caption: Workflow for assessing bioconjugate stability in plasma.
Caption: Simplified mechanism of amide bond cleavage by a serine protease.
References
A Researcher's Guide to In Vitro Assays for PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, selecting the optimal in vitro assays is critical for the successful development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key in vitro assays used to characterize the entire lifecycle of PROTAC-mediated protein degradation, from ternary complex formation to the ultimate removal of the target protein. Detailed experimental protocols and quantitative comparisons are presented to aid in the selection of the most appropriate assays for specific research needs.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] This process can be broken down into several key in vitro measurable steps:
-
Binary Complex Formation: The PROTAC independently binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase.
-
Ternary Complex Formation: The PROTAC brings the POI and the E3 ligase into close proximity, forming a key ternary complex.[2]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1]
The following diagram illustrates this signaling pathway:
References
A Comparative Guide to Alkyl and PEG Linkers in PROTAC Design
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key area of research. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein for degradation, are critically dependent on the linker that connects the two binding moieties. The choice of linker—most commonly falling into the categories of alkyl chains or polyethylene glycol (PEG) chains—profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of alkyl and PEG linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.
Key Distinctions at a Glance
Alkyl and PEG linkers are the most frequently used flexible linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modified.[1][3][4] However, their distinct physicochemical properties often lead to different outcomes in PROTAC performance.
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are generally hydrophobic. While synthetically straightforward and metabolically stable, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.
-
PEG Linkers: Consisting of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
Comparative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data from various studies, highlighting the impact of linker composition on PROTAC performance.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference Study Insights |
| Alkyl | CRBN | VHL | HEK293T | Concentration-dependent decrease | N/A | A nine-atom alkyl chain induced a concentration-dependent decrease in CRBN levels. |
| PEG | CRBN | VHL | HEK293T | Weak degradation | N/A | Exchanging the nine-atom alkyl chain for three PEG units resulted in only weak CRBN degradation, suggesting that the incorporation of oxygen in place of CH2 groups inhibited PROTAC activity in this context. |
| Alkyl/Ether | TBK1 | VHL | N/A | No degradation (<12 atoms) | N/A | Linkers with fewer than 12 atoms did not induce degradation of TBK1. |
| Alkyl/Ether | TBK1 | VHL | N/A | 3 nM (21-atom linker) | 96% | PROTACs with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency. |
| PEG | BRD4 | DCAF15 | SU-DHL-4 | 10.84 ± 0.92 μM | 98% | A study exploring DCAF15 as an E3 ligase for BRD4 degradation utilized various PEG linker lengths, with the most potent degrader identified through this screening. |
Visualizing the PROTAC Mechanism and Design Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for comparing linkers, and the logical relationship between linker properties.
References
A Comparative Guide to the Mass Spectrometry Analysis of NH-bis(PEG2-C2-acid) Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy and safety. This guide provides a detailed comparison of mass spectrometry (MS) techniques for the analysis of molecules conjugated with NH-bis(PEG2-C2-acid), a discrete polyethylene glycol (dPEG®) linker. We present experimental protocols and comparative data with alternative linkers to facilitate robust analytical workflows.
The NH-bis(PEG2-C2-acid) linker, a bifunctional molecule with two short polyethylene glycol chains terminating in carboxylic acid groups, is increasingly utilized in the development of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its discrete nature, unlike traditional polydisperse PEG polymers, allows for the creation of highly homogeneous conjugates, which simplifies analytical characterization and is crucial for regulatory approval. Mass spectrometry is an indispensable tool for confirming the molecular weight, assessing the purity, and elucidating the structure of these conjugates.
Mass Spectrometry Approaches for NH-bis(PEG2-C2-acid) Conjugate Analysis
Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated molecules. ESI-MS is particularly well-suited for coupling with liquid chromatography (LC-MS), enabling the analysis of complex mixtures and providing structural information through tandem MS (MS/MS).[1]
Data Presentation: Performance Comparison of Linker Types
The choice of linker can significantly impact the physicochemical properties and biological activity of a bioconjugate. While specific comparative mass spectrometry data for NH-bis(PEG2-C2-acid) is not extensively published, we can infer its performance based on studies comparing discrete PEG linkers with other common linker types, such as alkyl chains and polydisperse PEGs.
| Linker Type | Key Mass Spectrometry Characteristics | Advantages in MS Analysis | Disadvantages in MS Analysis |
| NH-bis(PEG2-C2-acid) (Discrete PEG) | Produces a single, sharp peak for the conjugate, simplifying spectral interpretation.[2] | High homogeneity leads to straightforward determination of molecular weight and purity.[2] | Specific fragmentation patterns are not widely documented, requiring empirical determination. |
| Polydisperse PEG | Generates a broad distribution of peaks, reflecting the mixture of different PEG chain lengths.[2] | Established methods exist for deconvolution of complex spectra. | Difficult to determine the exact molecular weight of a specific conjugate; can mask subtle mass shifts.[2] |
| Alkyl Chains | Typically results in clear, single peaks for homogeneous conjugates. | Simple spectra, easy to interpret. | Can decrease solubility, potentially leading to aggregation and challenges in ESI-MS. |
| Rigid Linkers (e.g., piperazine-based) | Generally produce well-defined mass spectra for uniform conjugates. | Conformational rigidity can lead to more predictable fragmentation. | May introduce unexpected fragmentation pathways depending on the ring structure. |
Experimental Protocols
Detailed methodologies are crucial for the successful mass spectrometry analysis of NH-bis(PEG2-C2-acid) conjugates. Below are generalized protocols for intact mass analysis and peptide mapping, which are key experiments in the characterization workflow.
Protocol 1: Intact Mass Analysis of a Protein Conjugated with NH-bis(PEG2-C2-acid)
This protocol is designed to determine the overall molecular weight of the bioconjugate and to assess the degree of conjugation.
1. Sample Preparation:
-
Start with a purified solution of the protein conjugate at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
For removal of non-volatile salts, perform a buffer exchange into a volatile buffer like 10 mM ammonium acetate using a desalting column or centrifugal filter with an appropriate molecular weight cutoff.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for protein separation (e.g., C4, 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30-50 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 500-4000.
-
3. Data Analysis:
-
The raw data will show a series of multiply charged ions.
-
Use deconvolution software (e.g., MaxEnt, BioConfirm) to process the raw spectrum and obtain the zero-charge mass of the intact conjugate.
-
The mass of the NH-bis(PEG2-C2-acid) linker (Molecular Weight: 337.37 g/mol ) should be added to the mass of the unconjugated protein for each conjugation event.
Protocol 2: Peptide Mapping Analysis to Identify Conjugation Sites
This protocol is used to pinpoint the specific amino acid residues where the NH-bis(PEG2-C2-acid) linker is attached.
1. Sample Preparation:
-
Denature the protein conjugate (approx. 100 µg) in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration.
-
Add a protease (e.g., trypsin) at a 1:50 (protease:protein) ratio and incubate overnight at 37 °C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for peptide separation (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 5% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Employ a data-dependent acquisition (DDA) method, selecting the top 3-5 most intense precursor ions for fragmentation.
-
Collision Energy: Use stepped collision energies (e.g., 20-40 eV) to ensure comprehensive fragmentation of the PEGylated peptides.
-
3. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against the protein sequence, specifying the mass modification corresponding to the NH-bis(PEG2-C2-acid) linker on potential conjugation sites (e.g., lysine residues for NHS ester chemistry).
-
The fragmentation of the PEG linker itself is expected to occur through cleavage of the ether bonds, resulting in a characteristic loss of 44 Da (C2H4O) units. The peptide backbone fragmentation will allow for the precise localization of the modification.
Mandatory Visualizations
To further clarify the experimental and logical frameworks, the following diagrams have been generated using the Graphviz DOT language.
References
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Guide
A deep dive into the biological activity of Proteolysis-Targeting Chimeras (PROTACs) reveals that the linker connecting the target-binding and E3 ligase-recruiting moieties is far more than a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.
Impact of Linker Composition on Biological Activity
The chemical makeup of the linker has a profound impact on the drug-like properties and biological activity of a PROTAC. Key characteristics of the linker, including its length, flexibility versus rigidity, and hydrophilicity, must be carefully optimized to achieve potent and selective protein degradation.
Linker Length
The length of the linker is a critical parameter that dictates the ability of the PROTAC to induce a productive ternary complex. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3] Conversely, an excessively long linker may result in the formation of an unproductive ternary complex where the lysine residues on the target protein are not optimally positioned for ubiquitination.[3] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.
Flexible vs. Rigid Linkers
Flexible linkers , such as polyethylene glycol (PEG) and alkyl chains, are widely used due to their synthetic tractability. PEG linkers can enhance the solubility of the PROTAC, a crucial property for biological activity. Alkyl chains, while also flexible, are more hydrophobic.
Rigid linkers , which often incorporate cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to enhanced potency and selectivity.
Hydrophilicity and Cell Permeability
The linker's composition also influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability. The incorporation of polar groups, like ethers and amides, can improve solubility. However, a careful balance must be struck, as excessive polarity can hinder cell membrane permeability. The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation to cross the cell membrane and then a more extended, polar conformation in the aqueous environment of the cytoplasm.
Comparative Data on PROTAC Performance
The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor-alpha (ERα), highlighting the impact of linker composition on degradation efficiency.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 2 | Ethylamino | 5 | 0.2 | >95 | MV4;11 | |
| BD-9136 | Constrained | - | 0.1-4.7 | >90 | Various | |
| dBET6 | PEG | - | 18 | - | Jurkat | |
| ARV-825 | PEG | - | <1 | - | Burkitt's Lymphoma | |
| QCA570 | Rigid Ethynyl | - | - | - | MOLM13, MV4;11 |
Table 2: Comparison of Alkyl vs. PEG Linkers for ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | Alkyl | 12 | >1000 | - | MCF7 | |
| PROTAC B | PEG | 12 | 500 | - | MCF7 | |
| PROTAC C | PEG | 16 | 100 | >90 | MCF7 |
Visualizing Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate PROTACs, the following diagrams illustrate the BRD4 and ERα signaling pathways, a general experimental workflow for PROTAC evaluation, and the logical relationship between linker properties and PROTAC activity.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: Simplified signaling pathway of BRD4 in transcriptional regulation.
Caption: Overview of the Estrogen Receptor-alpha signaling cascade.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Experimental Protocols
To ensure the reproducibility of results and to provide a practical guide for researchers, detailed protocols for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is a standard method to assess the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11 for BRD4, MCF7 for ERα) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis. Incubate overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation) values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability to determine the cytotoxic effects of the PROTACs.
1. Reagent and Plate Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Prepare opaque-walled 96-well plates with cells in culture medium (100 µL per well). Include control wells with medium only for background measurement.
2. Cell Seeding and Treatment:
-
Seed cells at a desired density and incubate overnight to allow for cell attachment.
-
Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a stepwise approach to optimize a TR-FRET assay for characterizing the formation of a BRD-PROTAC-CRBN ternary complex.
1. Reagents and Proteins:
-
GST-tagged BRD protein (e.g., BRD2(BD1))
-
His-tagged CRBN(DDB1) protein
-
Tb-anti-GST antibody (donor fluorophore)
-
AF488-anti-His antibody (acceptor fluorophore)
-
PROTAC of interest (e.g., dBET1)
-
Assay buffer
2. Assay Optimization:
-
Optimize the concentrations of the donor and acceptor antibodies and the tagged proteins to achieve a sensitive and stable assay window. This typically involves a matrix titration of the components.
3. Assay Protocol:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a microplate, add the optimized concentrations of GST-BRD2(BD1), His-CRBN(DDB1), Tb-anti-GST antibody, and AF488-anti-His antibody.
-
Add the different concentrations of the PROTAC to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for ternary complex formation.
4. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the maximal ternary complex formation.
Conclusion
The linker is a critical component in the design of effective PROTACs. Its length, composition, and rigidity have a profound influence on the formation of a stable and productive ternary complex, as well as on the overall physicochemical properties of the molecule. While flexible linkers like PEG and alkyl chains offer synthetic advantages, the rational design of more rigid and conformationally constrained linkers holds the promise of developing PROTACs with enhanced potency, selectivity, and drug-like properties. The systematic evaluation of a variety of linker types through robust biophysical and cellular assays is essential for advancing the field of targeted protein degradation.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. [PDF] Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of NH-bis(PEG2-C2-acid): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like NH-bis(PEG2-C2-acid) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this PEG-based PROTAC® linker, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of NH-bis(PEG2-C2-acid) should always be in accordance with local, state, and federal regulations. The following protocol is based on general best practices for laboratory chemical waste.
-
Waste Identification and Segregation:
-
Treat all NH-bis(PEG2-C2-acid) waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Solid Waste: Place dry NH-bis(PEG2-C2-acid) powder and contaminated solid materials into a clearly labeled, sealed container. The original product container can be used for this purpose.
-
Liquid Waste: Collect solutions containing NH-bis(PEG2-C2-acid) in a dedicated, leak-proof, and chemically compatible waste container. Avoid using metal containers for acidic solutions. Ensure the container is filled to no more than 90% capacity to prevent spills.
-
-
Labeling:
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "NH-bis(PEG2-C2-acid)".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemical constituents present in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system to prevent the release of chemicals in case of a leak.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of NH-bis(PEG2-C2-acid) down the drain or in the regular trash. The SDS for the related compound NH-bis(PEG2-OH) explicitly states to "Dispose of contents/ container to an approved waste disposal plant".
-
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on potential hazards of similar PEGylated compounds (acute toxicity, irritation, aquatic toxicity). |
| Solid Waste Container | Labeled, sealed, chemically compatible container. | To prevent exposure and environmental release. |
| Liquid Waste Container | Labeled, sealed, leak-proof, chemically compatible container (non-metal for acidic solutions). | To prevent spills, reactions, and environmental contamination. |
| Labeling Requirements | "Hazardous Waste," full chemical name, concentration, and other components. | For safe handling and proper disposal by EHS personnel. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for disposal at an approved facility. | To ensure regulatory compliance and environmental protection. |
| Forbidden Disposal Routes | Sanitary sewer (drain), regular trash. | To prevent water contamination and improper landfill disposal. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of NH-bis(PEG2-C2-acid).
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of NH-bis(PEG2-C2-acid), fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling NH-bis(PEG2-C2-acid)
Essential Safety and Handling Guide for NH-bis(PEG2-C2-acid)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NH-bis(PEG2-C2-acid), ensuring laboratory safety and operational integrity.
This document provides crucial safety protocols and logistical information for the handling of NH-bis(PEG2-C2-acid), a PEG-based linker utilized in the synthesis of PROTACs. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling NH-bis(PEG2-C2-acid), a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from potential splashes or contact with the solid compound.[1][2] |
| Hand Protection | Protective gloves | Nitrile or other chemical-resistant gloves are recommended to prevent skin contact.[1][2][3] |
| Body Protection | Impervious clothing / Laboratory coat | A lab coat or other protective clothing should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust or aerosols. Use in a well-ventilated area or under a fume hood. |
| Foot Protection | Closed-toe shoes | To prevent injury from spills or dropped objects. |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of NH-bis(PEG2-C2-acid) and ensuring laboratory safety.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures:
-
Powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 1 year.
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |
Spill and Disposal Procedures
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.
-
Containment and Cleaning: Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal:
-
Dispose of the compound and any contaminated materials at an approved waste disposal plant.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of NH-bis(PEG2-C2-acid) from receipt to disposal.
Caption: Workflow for the safe handling of NH-bis(PEG2-C2-acid).
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
